Remdesivir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H35N6O8P |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
2-ethylbutyl 2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17?,21-,23-,24-,27+,42+/m1/s1/i3D3,17D |
InChI Key |
RWWYLEGWBNMMLJ-XSNYVDBISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Determining the Isotopic Purity of Remdesivir-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. The isotopic purity of a stable isotope-labeled internal standard is a critical parameter in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and other drug metabolism studies. While specific batch-to-batch isotopic purity values for commercially available this compound must be obtained from a certificate of analysis, this guide details the standard experimental protocols for its determination.
The Critical Role of Isotopic Purity
Deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based bioanalytical methods.[1] Their utility lies in their chemical similarity to the analyte of interest, allowing for correction of variability during sample preparation and analysis. However, the presence of unlabeled Remdesivir (d0) or partially deuterated variants (d1, d2, d3) in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of study data. Therefore, rigorous assessment of isotopic purity is paramount.
Data Presentation: Isotopic Purity Profile of this compound
A comprehensive analysis of this compound's isotopic purity would be summarized as shown in the table below. This table structure allows for a clear and concise presentation of the key quantitative data.
| Parameter | Specification |
| Overall Isotopic Purity (%) | The percentage of the desired deuterated species (d4) relative to the sum of all isotopic species. |
| Deuterium (B1214612) Incorporation (%) | The percentage of deuterium at each designated labeled position. |
| Relative Abundance of Isotopic Variants | |
| d0 (Unlabeled Remdesivir) | Relative percentage of the non-deuterated compound. |
| d1 | Relative percentage of the compound with one deuterium atom. |
| d2 | Relative percentage of the compound with two deuterium atoms. |
| d3 | Relative percentage of the compound with three deuterium atoms. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a fundamental technique for assessing isotopic purity by analyzing the isotopic cluster of a molecule.[2] The high resolving power of this instrumentation allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between the different deuterated forms of Remdesivir.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration appropriate for the mass spectrometer's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired in the appropriate mass range to encompass the entire isotopic cluster of the protonated molecule of this compound.
-
Data Analysis:
-
The mass spectrum will show a series of peaks corresponding to the different isotopic variants (d0, d1, d2, d3, d4).
-
The relative intensity of each peak is measured.
-
The isotopic purity is calculated as the intensity of the d4 peak divided by the sum of the intensities of all isotopic peaks (d0 to d4), expressed as a percentage.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labels and assess isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be employed.
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR analysis.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
¹H NMR Analysis:
-
In a ¹H NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated indicates successful deuteration.
-
The integration of the remaining proton signals at the labeled sites relative to a non-deuterated portion of the molecule can be used to estimate the extent of deuteration.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule.
-
The presence of signals at the expected chemical shifts confirms the location of the deuterium labels. The relative integration of these signals can provide information on the distribution of deuterium.
-
-
Combined ¹H and ²H NMR: A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide a more accurate determination of isotopic abundance for deuterated compounds.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated drug substance like this compound.
Caption: Workflow for Isotopic Purity Determination.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Remdesivir-d4: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir-d4 is the deuterated analogue of Remdesivir (B604916), a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2] As a prodrug, Remdesivir is metabolized within the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] The incorporation of deuterium (B1214612) in this compound serves primarily as an internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Remdesivir, with the exception of four deuterium atoms replacing hydrogen atoms on the L-alanine ethyl ester moiety. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.
Physicochemical Properties
| Property | This compound | Remdesivir |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | C₂₇H₃₅N₆O₈P |
| Molecular Weight | 606.6 g/mol | 602.58 g/mol |
| CAS Number | 2738376-82-2 | 1809249-37-3 |
| Appearance | White to off-white or yellow crystalline solid | White to off-white or yellow crystalline solid[4] |
| Solubility | Soluble in DMF, DMSO, Methanol | Soluble in DMSO[4], ethanol, and methanol; practically insoluble in water.[5] |
| pKa (strongest acidic/basic) | Not available | 10.23 / 0.65[4][5] |
Chemical Structure
Caption: Chemical structure of this compound.
Mechanism of Action and Metabolic Pathway
Remdesivir is a phosphoramidate (B1195095) prodrug that, upon entering a host cell, undergoes a series of metabolic activation steps to form the pharmacologically active nucleoside triphosphate analogue, GS-443902. This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[1][2][3]
The metabolic activation pathway of Remdesivir involves the following key steps:
-
Hydrolysis: The carboxylesterase 1 (CES1) and cathepsin A (CTSA) enzymes hydrolyze the carboxyl ester of Remdesivir to form the intermediate metabolite, GS-704277.
-
Phosphoramidate Cleavage: A phosphoramidase, HINT1 (Histidine Triad Nucleotide-Binding Protein 1), cleaves the phosphoramidate bond of GS-704277 to yield the nucleoside monophosphate, GS-441524 monophosphate.
-
Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate (B83284) and subsequently to the active triphosphate form, GS-443902.
Dephosphorylation of the monophosphate can lead to the formation of the nucleoside analogue GS-441524, which is less efficiently re-phosphorylated.
Caption: Metabolic activation pathway of Remdesivir.
Pharmacokinetic Properties
The pharmacokinetic profile of Remdesivir is characterized by its rapid metabolism and the longer half-life of its primary metabolite, GS-441524. The use of this compound as an internal standard is crucial for accurate quantification in pharmacokinetic studies.
| Parameter | Remdesivir | GS-441524 (Metabolite) | GS-704277 (Metabolite) |
| Tmax (hours) | ~0.67 | ~2.0 | ~0.75 |
| Protein Binding | 88-93.6% | 2% | 1% |
| Elimination Half-life (hours) | ~1 | ~27 | ~1.3 |
Experimental Protocols
Synthesis of Remdesivir Derivatives
Acetylation of Remdesivir: This protocol describes the synthesis of a Remdesivir derivative and can be adapted for isotopic labeling studies.[6]
-
Reaction Setup: Dissolve Remdesivir (0.05 mmol) in a 2:1 mixture of anhydrous dichloromethane (B109758) and tetrahydrofuran (B95107) (20 mL). Add triethylamine (B128534) (70 µL).
-
Reagent Preparation: In a separate flask, dissolve acetyl chloride (0.15 mmol) in anhydrous dichloromethane (5 mL).
-
Reaction: Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.
-
Incubation: Heat the reaction mixture to 40°C and stir for 6 hours.
-
Purification: The product can be purified using standard chromatographic techniques.
A more efficient, three-step synthesis of Remdesivir from GS-441524 has also been reported, involving protection, phosphoramidation, and deprotection steps, achieving a high overall yield.[7][8]
Antiviral Activity Assays
The antiviral activity of Remdesivir and its analogues is typically evaluated using in vitro cell-based assays.
Plaque Reduction Assay: [9][10]
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Infection: Infect the cell monolayer with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection for 1 hour.
-
Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours to allow for plaque formation.
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: The EC₅₀ value (the concentration of the drug that inhibits 50% of plaque formation) is calculated.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions of Remdesivir.
-
Incubation: Incubate the plates for 72 hours.
-
Analysis: Observe the cytopathic effect (CPE) in each well and calculate the TCID₅₀ (50% tissue culture infectious dose) to determine the drug's inhibitory concentration.
Caption: Workflow for in vitro antiviral activity assays.
Analytical Methods for Quantification
LC-MS/MS for Quantification in Plasma: [11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative determination of Remdesivir and its metabolites in biological fluids.
-
Sample Preparation: Treat human plasma samples with diluted formic acid to ensure analyte stability.
-
Chromatography: Separate the analytes using a suitable column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm) with a gradient elution.
-
Mass Spectrometry: Perform detection and quantification using tandem mass spectrometry with different electrospray ionization (ESI) modes for each analyte to optimize sensitivity and minimize carryover.
-
Calibration: Use calibration curves for Remdesivir (e.g., 4-4000 ng/mL), GS-441524 (e.g., 2-2000 ng/mL), and GS-704277 (e.g., 2-2000 ng/mL) for accurate quantification.[11]
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Remdesivir. Its use as an internal standard enables robust and accurate quantification, which is fundamental for understanding the pharmacokinetics and metabolism of this important antiviral drug. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Remdesivir and its deuterated analogue. Further research into the synthesis and application of isotopically labeled antiviral compounds will continue to be a critical component of drug discovery and development.
References
- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method development techniques of remdesivir [wisdomlib.org]
- 4. psu.edu [psu.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
- 7. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Remdesivir-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices.
Introduction
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. To facilitate its clinical development and bioanalytical assays, a stable, isotopically labeled internal standard is essential. This compound, with four deuterium (B1214612) atoms, serves this purpose, allowing for precise quantification by mass spectrometry. This document outlines the synthetic approach, detailed experimental protocols, and characterization data for this compound.
Synthesis of this compound
While the precise, proprietary synthesis protocol for commercially available this compound is not publicly disclosed, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of Remdesivir and general deuteration techniques. The key is the introduction of deuterium atoms into one of the precursor molecules. A likely strategy involves the use of a deuterated L-alanine derivative.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
2.1.1. Synthesis of L-Alanine-d4 2-Ethylbutyl Ester Hydrochloride
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with L-alanine-d4 (1.0 eq) and anhydrous 2-ethylbutanol (5.0 eq).
-
Esterification: The mixture is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Work-up and Isolation: The excess 2-ethylbutanol and thionyl chloride are removed under reduced pressure. The resulting residue is triturated with diethyl ether to yield L-alanine-d4 2-ethylbutyl ester hydrochloride as a white solid, which is then collected by filtration and dried under vacuum.
2.1.2. Synthesis of (S)-2-Ethylbutyl (perdeuterio-alaninyl)(phenoxy)phosphorochloridate
-
Reaction Setup: A dried, three-necked round-bottom flask is charged with L-alanine-d4 2-ethylbutyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).
-
Phosphorylation: The suspension is cooled to 0 °C, and phenyl phosphorodichloridate (1.1 eq) is added, followed by the dropwise addition of triethylamine (2.2 eq) over 1 hour.
-
Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours and monitored by TLC until the starting material is consumed.
-
Isolation: The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude phosphorochloridate, which is used in the next step without further purification.
2.1.3. Synthesis of this compound
-
Coupling Reaction: To a solution of protected GS-441524 (the nucleoside core of Remdesivir) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C is added tert-butylmagnesium chloride (t-BuMgCl) (1.5 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of the crude (S)-2-ethylbutyl (perdeuterio-alaninyl)(phenoxy)phosphorochloridate (1.2 eq) in THF.
-
Reaction Progression: The reaction is stirred at -20 °C for 4 hours.
-
Deprotection: The reaction is quenched with an acidic solution (e.g., aqueous HCl in dioxane) to simultaneously quench the reaction and remove the protecting groups from the ribose moiety.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound as a white to off-white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Quantitative Data
| Parameter | Value |
| Chemical Formula | C₂₇H₃₁D₄N₆O₈P |
| Molecular Weight | 606.6 g/mol |
| CAS Number | 2738376-82-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Purity (Isotopic) | ≥98% deuterated forms (d₁-d₄) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic distribution. The expected [M+H]⁺ ion for this compound would be approximately m/z 607.25, which is 4 mass units higher than that of the unlabeled Remdesivir (m/z 603.23).
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 607.2560 |
| [M+Na]⁺ | 629.2379 |
Logical Relationship for MS Fragmentation:
Caption: Expected MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated L-alanine moiety would be absent or significantly reduced. The ¹³C NMR would show the corresponding carbon signals, although they might be slightly shifted or broadened due to the deuterium coupling.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolotriazine Protons | 6.8 - 8.1 | 100 - 150 |
| Ribose Protons | 4.0 - 6.2 | 60 - 90 |
| Phenyl Protons | 7.1 - 7.4 | 120 - 150 |
| 2-Ethylbutyl Protons | 0.8 - 3.9 | 10 - 70 |
| Alanine-d4 Protons | Absent | ~50 (broad) |
Note: These are predicted values and may vary slightly from experimental data.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic strategy offers a viable path for its preparation, and the characterization data provides the necessary parameters for its identification and quality control. As a critical internal standard, the availability of well-characterized this compound is indispensable for the continued research and development of Remdesivir as a therapeutic agent.
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Remdesivir-d4 as an Internal Standard
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of deuterated Remdesivir (B604916) (Remdesivir-d4) as an internal standard in the bioanalytical quantification of the antiviral agent, Remdesivir. This document elucidates the mechanism by which this compound ensures accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results.[1][2] this compound, a deuterated analog of the antiviral drug Remdesivir, serves as the quintessential internal standard for the accurate quantification of Remdesivir in complex biological matrices such as human plasma.[1][3] Its near-identical physicochemical properties to the analyte of interest, coupled with its distinct mass-to-charge ratio (m/z), allow it to meticulously track and compensate for variations throughout the analytical workflow.[1]
The core principle behind the use of this compound lies in its ability to mimic the behavior of unlabeled Remdesivir during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][4] By adding a known concentration of this compound to all samples, including calibration standards and quality controls, any analyte loss during extraction or fluctuations in instrument response can be normalized.[2][5] The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, thereby mitigating the impact of experimental variability.[1]
The Bioanalytical Workflow: A Step-by-Step Approach
The quantification of Remdesivir in biological samples using this compound as an internal standard follows a systematic workflow designed to ensure the integrity of the analytical results.
Logical Framework for Internal Standard Correction
The fundamental advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This ensures that any variations affecting the analyte will proportionally affect the internal standard, leading to a consistent peak area ratio.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of Remdesivir in human plasma using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Remdesivir | 603.2 | 200.1 | 38 |
| Remdesivir-d5 | 607.9 | 204.9 | 40 |
Data sourced from a validated LC-MS/MS assay.[1]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 0.5 - 5000 ng/mL |
| Within-Run Precision | <5.2% |
| Between-Run Precision | <9.8% |
| Accuracy | Within ±11.5% |
| Extraction Efficiency | ~77% |
| Matrix Effect | ~123% |
Data compiled from published bioanalytical method validation reports.[1][2][6]
Experimental Protocols
A detailed methodology for a key experiment in the bioanalytical workflow is provided below.
Protocol: Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples and quality control samples at room temperature.
-
Internal Standard Spiking: To a 50 µL aliquot of each plasma sample, calibration standard, and quality control, add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 2.5 µg/mL solution).[7]
-
Protein Precipitation: Add 100 µL of acetonitrile (B52724) to each sample.[7]
-
Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) of the final extract into the LC-MS/MS system for analysis.
Synthesis of Deuterated Internal Standards
While the direct synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of deuterated analogs of its parent nucleoside, GS-441524, has been reported.[8] These synthetic routes typically involve the use of deuterated reagents, such as sodium borodeuteride (NaBD4), to introduce deuterium (B1214612) atoms at specific positions on the ribose or nucleobase moieties.[8] The deuterated GS-441524 can then serve as a precursor for the synthesis of this compound through established synthetic pathways for Remdesivir.[9]
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
Commercial Suppliers of Research-Grade Remdesivir-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade Remdesivir-d4, a deuterated internal standard crucial for the accurate quantification of the antiviral agent Remdesivir (B604916). This document details supplier specifications, analytical methodologies, and the biochemical pathways relevant to Remdesivir's mechanism of action.
Commercial Supplier Specifications
The following table summarizes the quantitative data for commercially available research-grade this compound from prominent suppliers. This information is critical for the selection of the most suitable material for specific research applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Formulation | Storage |
| Cayman Chemical | This compound | 2738376-82-2 | C₂₇H₃₁D₄N₆O₈P | ≥99% deuterated forms (d₁-d₄) | Solid | -20°C |
| MedChemExpress | This compound | 2738376-82-2 | C₂₇H₃₁D₄N₆O₈P | Not explicitly stated | Solid | -20°C (3 years) |
| Simson Pharma | Remdesivir D4 | 1809249-37-3 (Unlabelled) | Not explicitly stated | Certificate of Analysis provided | Custom Synthesis | Not explicitly stated |
Experimental Protocols
Quantification of Remdesivir in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of Remdesivir in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.[1][2][3][4][5][6]
2.1.1. Materials and Reagents
-
Remdesivir analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2.1.2. Sample Preparation
-
Spiking of Internal Standard: To a 50 µL aliquot of human plasma, add a known concentration of this compound solution in methanol.
-
Protein Precipitation: Add 75 µL of methanol (containing the internal standard) and 5 µL of 1 M ZnSO₄ to the plasma sample.[3][4] Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Phenomenex Synergi HPLC Fusion-RP (100 × 2 mm, 4 μm) or an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[1][6]
-
Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Remdesivir and this compound. For example:
2.1.4. Data Analysis
Construct a calibration curve by plotting the peak area ratio of Remdesivir to this compound against the concentration of Remdesivir standards. Use this curve to determine the concentration of Remdesivir in the unknown plasma samples.
In Vitro Antiviral Activity Assay
This protocol outlines a general method to assess the antiviral activity of Remdesivir against a virus, such as SARS-CoV-2, in a cell culture model.[7][8][9][10][11]
2.2.1. Materials and Reagents
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock (e.g., SARS-CoV-2)
-
Remdesivir
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Crystal violet solution
2.2.2. Procedure
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Drug Treatment: Prepare serial dilutions of Remdesivir in culture medium and add them to the cells.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: Observe the cells under a microscope for the inhibition of virus-induced CPE. The concentration of Remdesivir that inhibits CPE by 50% (EC₅₀) can be determined.
-
Plaque Reduction Assay: For viruses that form plaques, a plaque reduction assay can be performed. After infection and drug treatment, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. Plaques are then stained with crystal violet and counted. The EC₅₀ is the concentration that reduces the number of plaques by 50%.[10]
-
Viral RNA Quantification: The amount of viral RNA in the culture supernatant can be quantified by quantitative reverse transcription PCR (qRT-PCR).[7][8] The EC₅₀ is the concentration that reduces viral RNA levels by 50%.
-
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of Remdesivir on uninfected cells using a cell viability assay to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Remdesivir
Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902. This multi-step process is initiated by the action of cellular esterases and phosphoramidases.[12][13][14][15][16]
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The active triphosphate form of Remdesivir acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. It gets incorporated into the nascent viral RNA chain, leading to delayed chain termination.[14][17][18][19][20]
Experimental Workflow: Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of Remdesivir in a biological sample using this compound as an internal standard.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remdesivir: Mechanism of Metabolic Conversion from Prodrug to Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 19. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Deuterium Labeling in Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document details the precise location of deuterium (B1214612) labeling, offers a plausible synthesis pathway, presents key quantitative data, and visualizes the molecular structure and metabolic activation pathway. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.
Introduction and Rationale for Deuterium Labeling
Remdesivir is a phosphoramidate (B1195095) prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] To facilitate accurate quantification in biological matrices using mass spectrometry-based assays, stable isotope-labeled internal standards are essential. This compound is a deuterated version of Remdesivir designed for this purpose. The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties and chromatographic retention time.
The specific this compound detailed in this guide is commercially available and is characterized by deuterium labeling on the L-alanine moiety of the phosphoramidate prodrug portion of the molecule.
Deuterium Labeling Position
The deuterium atoms in this compound are located on the L-alanine ethyl ester fragment. Specifically, the labeling is designated as L-alaninate-2,3,3,3-d4 . This indicates that one deuterium atom replaces the hydrogen on the alpha-carbon (C2) of the alanine (B10760859) residue, and three deuterium atoms replace the hydrogens on the methyl group (C3).[3]
The precise location of the four deuterium atoms is illustrated in the chemical structure diagram below.
Quantitative Data
This compound is primarily used as an internal standard for quantitative analysis. The key quantitative parameters are summarized in the table below, based on commercially available information.[3][4]
| Parameter | Value | Source |
| Chemical Formula | C₂₇H₃₁D₄N₆O₈P | [3] |
| Molecular Weight | 606.6 g/mol | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | [4] |
| Isotopic Purity (d₀) | ≤1% d₀ | [4] |
| Chemical Purity | ≥98% (as Remdesivir) | [4] |
| CAS Number | 2738376-82-2 | [3] |
Note: A detailed breakdown of the relative abundance of d₁, d₂, d₃, and d₄ species is not publicly available. Users should consult the certificate of analysis for their specific batch for the most accurate information.
Experimental Protocols
The synthesis of this compound involves the preparation of the deuterated L-alanine precursor followed by its coupling to the phosphorodichloridate and subsequent reaction with the parent nucleoside, GS-441524. The following represents a plausible, multi-step synthesis protocol based on established methods for Remdesivir synthesis and the preparation of deuterated amino acids.[5][6][7]
Synthesis of 2-ethylbutyl L-alaninate-2,3,3,3-d4
The deuterated L-alanine ester can be prepared from commercially available L-alanine-2,3,3,3-d4.
-
Materials: L-alanine-2,3,3,3-d4, 2-ethylbutan-1-ol, thionyl chloride (SOCl₂), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Suspend L-alanine-2,3,3,3-d4 in an excess of 2-ethylbutan-1-ol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the excess alcohol and volatile reagents under reduced pressure.
-
The resulting crude 2-ethylbutyl L-alaninate-2,3,3,3-d4 hydrochloride salt is then neutralized and purified, typically by chromatography, to yield the free ester.
-
Preparation of the Deuterated Phosphoramidate Moiety
This step involves the reaction of the deuterated alanine ester with a phosphorus oxychloride derivative.
-
Materials: 2-ethylbutyl L-alaninate-2,3,3,3-d4, phenyl phosphorodichloridate, triethylamine (B128534) (TEA), anhydrous DCM.
-
Procedure:
-
Dissolve 2-ethylbutyl L-alaninate-2,3,3,3-d4 in anhydrous DCM and cool to 0°C.
-
Add triethylamine to the solution.
-
Slowly add a solution of phenyl phosphorodichloridate in anhydrous DCM.
-
Stir the reaction at 0°C and then allow it to warm to room temperature until completion.
-
The resulting diastereomeric mixture of the phosphoramidoyl chloridate can be used directly or purified. For stereoselective synthesis, a p-nitrophenolate derivative can be prepared and the desired Sₚ isomer isolated by crystallization.[5]
-
Coupling with GS-441524 and Final Deprotection
The final step is the coupling of the deuterated phosphoramidate with the nucleoside core, GS-441524.
-
Materials: GS-441524 (potentially with 2',3'-hydroxyl groups protected, e.g., as an acetonide), the deuterated phosphoramidate from step 4.2, a suitable base (e.g., N-methylimidazole or a Grignard reagent like t-BuMgCl), and an anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve the protected GS-441524 in the anhydrous solvent.
-
Add the base at a low temperature (e.g., -20°C to 0°C).
-
Slowly add the deuterated phosphoramidate derivative.
-
Allow the reaction to proceed to completion.
-
If protecting groups were used on the ribose hydroxyls, a deprotection step (e.g., with acid) is required.
-
The final product, this compound, is then purified by chromatography (e.g., HPLC) to yield the high-purity material.
-
Visualizations
The following diagrams illustrate the key molecular and processual aspects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 6. L-Alanine-d4 | 18806-29-6 | Benchchem [benchchem.com]
- 7. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
Remdesivir-d4: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Remdesivir-d4, the deuterated internal standard for the antiviral agent Remdesivir (B604916). Intended for researchers, scientists, and drug development professionals, this document outlines its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound serves as a crucial internal standard for the accurate quantification of Remdesivir in biological matrices by mass spectrometry.[1] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2738376-82-2 | [1] |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1] |
| Molecular Weight | 606.6 g/mol | [2][3] |
Metabolic Activation and Mechanism of Action
Remdesivir is a phosphoramidate (B1195095) prodrug that requires intracellular metabolic activation to exert its antiviral effect.[4][5] Upon entering the host cell, Remdesivir is converted to its active triphosphate form, GS-443902 (also known as Remdesivir triphosphate or RDV-TP).[4][6] This multi-step conversion is a critical aspect of its efficacy.
The primary mechanism of action of Remdesivir is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5][7][8] The active metabolite, GS-443902, acts as an adenosine (B11128) triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the RdRp.[4][9] This incorporation leads to delayed chain termination, thereby halting viral replication.[8][10]
Below is a diagram illustrating the intracellular metabolic pathway of Remdesivir.
Experimental Protocols
Accurate quantification of Remdesivir and its primary metabolite, GS-441524, in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The following section outlines a general workflow for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS
This protocol is a generalized summary based on established methods.[1][11][12][13]
1. Sample Preparation:
-
Due to the instability of Remdesivir in plasma, it is crucial to stabilize the samples.[1][11] This is often achieved by treating the plasma with formic acid immediately after collection.[1][11]
-
Protein precipitation is a common method for sample cleanup. This typically involves adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard (this compound) to the plasma sample.
-
After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., methanol or acetonitrile) is employed.[11]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[11][12] The instrument is set to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Remdesivir, GS-441524, and this compound.
3. Data Analysis:
-
The concentrations of Remdesivir and GS-441524 are determined by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve prepared in the same biological matrix.
The following diagram depicts a typical experimental workflow for the quantification of Remdesivir and its metabolites.
References
- 1. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Does Remdesivir Work? | ChemPartner [chempartner.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 10. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Remdesivir-d4 in Advancing COVID-19 Therapeutic Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (B604916) (GS-5734), a monophosphate prodrug of an adenosine (B11128) nucleoside analog, emerged as a key antiviral agent in the management of COVID-19.[1] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations of the parent drug and its active metabolite, GS-441524.[2][3] Therapeutic Drug Monitoring (TDM) is therefore crucial for optimizing dosing regimens, minimizing toxicity, and understanding the highly variable pharmacokinetics observed in COVID-19 patients.[4][5] The use of a stable isotope-labeled internal standard, such as Remdesivir-d4, is fundamental to the development of accurate and robust bioanalytical methods for TDM. This technical guide provides an in-depth overview of the application of this compound in the therapeutic drug monitoring of remdesivir, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant workflows.
Remdesivir is administered intravenously and is rapidly metabolized.[6] The parent drug has a short half-life of approximately 0.5 to 1 hour, while its primary metabolite, GS-441524, has a much longer half-life of over 24 hours.[4][7] This pharmacokinetic profile underscores the importance of precise quantification methods to capture the dynamics of both the prodrug and its active metabolite.
Metabolic Pathway and Bioanalytical Strategy
Remdesivir undergoes intracellular conversion to its active triphosphate form (GS-443902), which acts as an inhibitor of the viral RNA-dependent RNA polymerase.[2] In plasma, remdesivir is metabolized to GS-441524.[2] A robust TDM strategy, therefore, requires the simultaneous quantification of both remdesivir and GS-441524. The use of a deuterated internal standard like this compound is critical for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and instrument response.
Metabolic activation pathway of remdesivir.
Quantitative Bioanalysis using this compound
The accurate quantification of remdesivir and its metabolites in biological matrices is predominantly achieved through LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound (or other deuterated analogs like remdesivir-d5 (B8117595) or ¹³C₆-remdesivir), is a cornerstone of this methodology.[1][8]
Experimental Protocol: LC-MS/MS Quantification
The following provides a generalized protocol based on published methodologies for the quantification of remdesivir and GS-441524 in human plasma.
1. Sample Preparation:
-
Objective: To extract the analytes from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 25 µL of an internal standard working solution containing this compound and a corresponding stable isotope-labeled analog for GS-441524 in methanol.
-
Add 250 µL of precipitation reagent (e.g., acetonitrile (B52724) with 1% formic acid) to precipitate plasma proteins.[9] The addition of formic acid is crucial for the stability of remdesivir in the sample.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Sample preparation workflow for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 or RP-Amide column is typically used for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Run Time: Optimized for rapid throughput, often under 5 minutes.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for remdesivir, GS-441524, and their respective stable isotope-labeled internal standards are monitored.
-
Assay Performance Characteristics
The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for remdesivir and GS-441524 using a deuterated internal standard.
| Parameter | Remdesivir | GS-441524 | Reference |
| Linearity Range (ng/mL) | 0.5 - 5000 | 2 - 2000 | [1][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.3 - 1.5 | 2 | [6][11] |
| Intra-day Precision (%CV) | < 9.59% | < 6.6% | [6][11] |
| Inter-day Precision (%CV) | < 9.59% | < 6.6% | [6][11] |
| Accuracy (% Bias) | Within ±15% | Within ±11.5% | [6][11] |
| Extraction Recovery | 85.68 - 101.34% | Not specified | [11] |
Pharmacokinetic Data from Clinical Studies
The application of these robust bioanalytical methods has generated crucial pharmacokinetic data in COVID-19 patients. This data highlights the significant inter-individual variability and informs dosing strategies.
| Parameter | Remdesivir | GS-441524 | Reference |
| Mean Cmax (ng/mL) | 2091 (at end of infusion) | 104.9 (1h post-infusion) | [7] |
| Mean AUC₀₋₂₄ (ng·h/mL) | 2791 | 1976 | [7] |
| Elimination Half-life (t₁/₂) (hours) | ~0.48 | ~26.6 | [4] |
| Inter-individual Variability in Clearance (%CV) | 38.9% | 47.4% | [4] |
| Inter-individual Variability in Volume of Distribution (%CV) | 47.9% | 42.9% | [4] |
Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
These data demonstrate the rapid clearance of remdesivir and the accumulation of its metabolite, GS-441524. The high inter-patient variability underscores the potential clinical utility of TDM to individualize remdesivir therapy.[4][7] Factors such as age and renal function (eGFR) have been identified as significant predictors of GS-441524 plasma exposure.[7]
Clinical Application and Dosing Considerations
Remdesivir is typically administered as a 200 mg loading dose on day one, followed by 100 mg daily for up to 10 days for hospitalized patients.[12][13] For non-hospitalized patients at high risk of disease progression, a 3-day course is recommended.[12][14] The significant variability in drug exposure suggests that TDM could be particularly beneficial in specific patient populations, such as those with renal impairment or those not responding to standard dosing.[4][15] While routine TDM for remdesivir is not currently standard practice, the established bioanalytical methods using deuterated internal standards like this compound provide the necessary tools for further investigation into its clinical utility.
Conclusion
The use of this compound and other stable isotope-labeled analogs as internal standards has been pivotal in the development of sensitive, specific, and reliable LC-MS/MS methods for the therapeutic drug monitoring of remdesivir and its active metabolite, GS-441524. These methods have enabled the characterization of remdesivir's pharmacokinetic profile in COVID-19 patients, revealing high inter-individual variability. While the routine clinical application of remdesivir TDM is still evolving, the robust bioanalytical tools are in place to support further research aimed at optimizing dosing strategies and improving patient outcomes in the treatment of COVID-19.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Modelling of Remdesivir and Its Metabolite GS-441524 in Hospitalised Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Remdesivir, Sinus Bradycardia and Therapeutic Drug Monitoring in Children With Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablelab.eu [ablelab.eu]
- 10. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 11. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Remdesivir - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]
The Use of Remdesivir-d4 as an Internal Standard for GS-441524: A Technical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antiviral nucleoside analog GS-441524, the primary plasma metabolite of the prodrug Remdesivir (B604916), is critical for pharmacokinetic, pharmacodynamic, and clinical studies.[1][2][3] A cornerstone of robust bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a suitable internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variability. This guide provides a detailed technical evaluation of the suitability of Remdesivir-d4 as an internal standard for the quantification of GS-441524.
While the use of a stable isotope-labeled (SIL) analog of the analyte itself (e.g., GS-441524-13C5) is considered the gold standard, practical considerations sometimes lead researchers to evaluate other options. Given that Remdesivir is the prodrug for GS-441524, the use of a deuterated form of the parent drug, such as this compound, as an IS for the metabolite is a pertinent question.
Core Principles of Internal Standardization in LC-MS/MS
A suitable internal standard should ideally exhibit the following characteristics:
-
Physicochemical Similarity: The IS should have similar chemical and physical properties to the analyte to ensure comparable behavior during extraction, chromatography, and ionization.
-
Co-elution (for SIL-IS): A stable isotope-labeled IS should co-elute with the analyte to experience the same matrix effects.
-
Mass Differentiation: The IS must have a different mass-to-charge ratio (m/z) from the analyte for independent detection by the mass spectrometer.
-
Absence in Samples: The IS should not be endogenously present in the biological samples being analyzed.
-
Stability: The IS must be stable throughout the entire analytical process.
Suitability Assessment of this compound for GS-441524
Remdesivir is a phosphoramidate (B1195095) prodrug that is structurally distinct from its nucleoside analog metabolite, GS-441524.[4][5] This structural difference leads to variations in their physicochemical properties, such as polarity, solubility, and ionization efficiency. Consequently, using this compound as an IS for GS-441524 presents both potential advantages and significant challenges.
Potential Advantages:
-
Availability: In some instances, a deuterated version of the parent drug may be more readily available or cost-effective than a custom-synthesized SIL-IS of the metabolite.
-
Simultaneous Quantification: For assays measuring both the prodrug and the metabolite, using a single deuterated parent drug IS for both could simplify the workflow. However, this is only acceptable if rigorously validated.
Significant Challenges:
-
Differences in Extraction Recovery: Due to differing polarities, the efficiency of extracting this compound from a biological matrix (e.g., plasma) via protein precipitation or liquid-liquid extraction may not accurately reflect the recovery of the more polar GS-441524.
-
Matrix Effects: The two compounds may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, as they may co-elute with different endogenous matrix components.
-
Chromatographic Separation: While not a prerequisite for a non-isobaric IS, significant differences in retention time can mean the IS and analyte are exposed to different matrix environments as they elute from the LC column.
-
In-source Fragmentation/Metabolism: There is a potential for the prodrug IS to undergo in-source conversion to its metabolite, which could interfere with the measurement of the actual analyte.
Several validated LC-MS/MS methods for the simultaneous quantification of Remdesivir and GS-441524 have opted for using a stable isotope-labeled version of each compound (e.g., [U-Ring-13C6]-remdesivir and [13C5]-GS-441524) to ensure the highest accuracy and precision.[1][3] However, some studies have successfully validated and employed a deuterated or stable isotope-labeled Remdesivir as the sole internal standard for both analytes.[6][7][8] This approach's success is contingent on thorough validation to demonstrate that the IS adequately corrects for variations in the analyte's measurement across the expected concentration range and in the presence of various matrix effects.
Experimental Methodologies and Data
Below are summarized experimental protocols and data from published literature for the quantification of GS-441524, which can serve as a reference for researchers developing and validating their own assays.
Sample Preparation
A common method for extracting GS-441524 and its internal standard from plasma is protein precipitation.
Protocol: Protein Precipitation
-
To a 50 µL aliquot of plasma, add 75 µL of methanol (B129727) containing the internal standard (e.g., Remdesivir-13C6).[8]
-
Optionally, add 5 µL of 1 M ZnSO4 to aid in protein removal.[8]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (acetonitrile or methanol), both often containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[10] | Kinetex® 2.6 µm Polar C18 100A (100 x 2.1 mm)[8] |
| Mobile Phase A | Water with 0.05% formic acid[11] | Not specified |
| Mobile Phase B | Acetonitrile with 0.05% formic acid[11] | Not specified |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | Not specified | Not specified |
| Column Temperature | Not specified | Not specified |
| Injection Volume | 2 µL[9] | Not specified |
| Run Time | 3.4 minutes[10] | Not specified |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters for GS-441524 and Potential Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| GS-441524 | 292.3 | 202.1 | [6] |
| GS-441524 | 292.2 | 173.1, 147.1 | [8] |
| GS-441524 | 292 | 163 | [12] |
| Remdesivir | 603.4 | 402.3 | [6] |
| Remdesivir-D5 (IS) | 608.6 | 407.2 | [6] |
| Remdesivir-13C6 (IS) | 609.3 | 206.0 | [8] |
Method Validation Data
A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, accuracy, precision, and stability.
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | GS-441524 | Reference |
| Linearity Range | 2 - 2000 ng/mL | [10] |
| 5 - 2500 µg/L | [8] | |
| 100 - 4000 ng/mL | [6] | |
| Accuracy | Within ±11.5% | [10] |
| 89.6 - 110.2% | [8] | |
| 90.0 - 106.7% | [6] | |
| Precision (%CV) | < 6.6% | [10] |
| < 14.7% | [8] | |
| < 2.7% | [6] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [10] |
| 5 µg/L | [8] | |
| 100 ng/mL | [6] |
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical workflow for the quantification of GS-441524 using an internal standard in a typical bioanalytical setting.
Conclusion
The suitability of this compound as an internal standard for GS-441524 is not ideal from a theoretical standpoint due to the significant structural and physicochemical differences between the prodrug and its metabolite. These differences can lead to variations in extraction efficiency and matrix effects, potentially compromising the accuracy and precision of the assay. The gold standard remains the use of a stable isotope-labeled analog of GS-441524.
However, the literature indicates that with careful and thorough validation, it is possible to develop a reliable assay for GS-441524 using a deuterated form of Remdesivir as the internal standard. Researchers considering this approach must rigorously evaluate the method for all standard validation parameters, paying special attention to extraction recovery and matrix effects across a range of concentrations and in different lots of the biological matrix. If the validation data demonstrates that this compound consistently and accurately corrects for variability in the GS-441524 signal, its use can be justified. Otherwise, the development of a method using a more appropriate stable isotope-labeled internal standard for GS-441524 is strongly recommended to ensure data of the highest quality and integrity.
References
- 1. C218_Simultaneous Analysis of Remdesivir and | Shimadzu Latin America [shimadzu-la.com]
- 2. GS-441524 - Wikipedia [en.wikipedia.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can remdesivir and its parent nucleoside GS-441524 be potential oral drugs? An in vitro and in vivo DMPK assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a UHPLC-MS/MS method for quantification of the prodrug remdesivir and its metabolite GS-441524: a tool for clinical pharmacokinetics of SARS-CoV-2/COVID-19 and Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physical and Chemical Stability of Solid Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical stability of solid Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir (B604916). While specific stability data for the deuterated form is not extensively available in public literature, this document extrapolates potential stability characteristics based on comprehensive data for Remdesivir and established principles of kinetic isotope effects associated with deuteration. This guide covers solid-state properties, potential degradation pathways, and recommended analytical methodologies for stability assessment, adhering to international regulatory standards. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity, notably against RNA viruses like SARS-CoV-2.[1] It is converted intracellularly to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to modulate pharmacokinetic properties, primarily by slowing down metabolic processes through the kinetic isotope effect.[4][5] This can lead to improved metabolic stability and potentially altered physicochemical properties.[6][] Understanding the physical and chemical stability of the solid form of this compound is critical for its formulation development, manufacturing, and storage to ensure safety, efficacy, and quality.
Physicochemical Properties of Solid Remdesivir
Remdesivir is a non-hygroscopic crystalline solid that can appear as white, off-white, or yellow.[1] The stability and bioavailability of solid Remdesivir are influenced by its polymorphic and amorphous forms.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. For Remdesivir, multiple polymorphic forms have been identified, with Form II being reported as the more thermodynamically stable form at ambient temperature compared to Form IV.[1][2] The selection of a stable polymorphic form is crucial to prevent phase transitions during storage, which could impact the drug product's performance.
Amorphous Form
An amorphous form lacks a long-range ordered crystal lattice. Amorphous Remdesivir has been produced by techniques such as thin-film freezing.[1] While the amorphous form may offer advantages in terms of dissolution rate, it is generally less physically stable than its crystalline counterparts and can be more susceptible to chemical degradation.[8] However, studies have shown that amorphous Remdesivir can be physically stable, even without a stabilizer.[4]
Potential Impact of Deuteration on Physical Stability
The introduction of deuterium can potentially influence the solid-state properties of a drug molecule. The subtle changes in bond length and vibrational energy of C-D versus C-H bonds can affect intermolecular interactions, such as hydrogen bonding.[9][10] This may lead to:
-
Altered Crystal Packing: The modification of intermolecular forces could result in different crystal packing arrangements or even new polymorphic forms ("isotopic polymorphism").[9]
-
Changes in Physical Properties: Properties such as melting point, solubility, and hygroscopicity may be altered. For instance, deuteration has been observed to either increase or decrease the melting point of different compounds.[11]
It is therefore essential to perform thorough solid-state characterization of this compound to identify its crystalline forms and their relative stability.
Chemical Stability and Degradation Pathways
Forced degradation studies on Remdesivir have identified its susceptibility to degradation under specific stress conditions. The primary degradation pathways involve hydrolysis and oxidation.
Hydrolytic Degradation
Remdesivir is susceptible to hydrolysis under acidic, basic, and neutral conditions.[12] The prodrug moiety is the primary site of hydrolytic cleavage.
Oxidative Degradation
Degradation of Remdesivir has also been observed under oxidative stress.[12]
Thermal and Photolytic Stability
Studies on the non-deuterated form suggest that solid Remdesivir is relatively stable under thermal and photolytic stress conditions.[12]
Potential Impact of Deuteration on Chemical Stability
The primary mechanism by which deuteration is expected to influence chemical stability is the kinetic isotope effect (KIE) .[4][5] The C-D bond is stronger than the C-H bond, and its cleavage requires more energy.[13] Therefore, if the cleavage of a C-H bond is the rate-determining step in a degradation reaction, replacing that hydrogen with deuterium can slow down the degradation rate, thereby enhancing the chemical stability of the molecule.[4] For this compound, if deuteration occurs at a site involved in a critical step of a degradation pathway, an increase in its solid-state chemical stability could be anticipated.
Recommended Experimental Protocols for Stability Assessment
A comprehensive stability testing program for solid this compound should be established in accordance with ICH guidelines (Q1A(R2)).[14][15] This involves subjecting the drug substance to a variety of storage conditions to evaluate its thermal and humidity sensitivity.
Experimental Workflow for Solid-State Stability Testing
The following diagram illustrates a typical workflow for assessing the solid-state stability of an active pharmaceutical ingredient (API) like this compound.
Caption: Experimental workflow for solid-state stability testing of this compound.
Analytical Methodologies
-
Purpose: To identify the crystalline form (polymorph screening) and to detect any changes in the crystal structure during stability studies.[8][16]
-
Methodology:
-
Sample Preparation: A small amount of the solid this compound powder (typically 10-50 mg) is gently packed into a sample holder to ensure a flat, uniform surface. Care should be taken to avoid excessive pressure that could induce phase transformations.[17]
-
Instrument Setup: A diffractometer with a copper (Cu) Kα radiation source is commonly used. The instrument is configured to scan over a relevant 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
-
Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify characteristic peaks. These peaks are compared to reference patterns of known polymorphs or the initial (t=0) sample to detect any changes.[18]
-
-
Purpose: To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.[19][20]
-
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[21][22] An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. A controlled heating rate (e.g., 10 °C/min) is applied under an inert nitrogen purge.[19]
-
Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).
-
-
Purpose: To measure changes in mass as a function of temperature, which is useful for detecting the presence of solvates or hydrates and assessing thermal decomposition.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is programmed to heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify mass loss steps, which correspond to events like desolvation or decomposition.
-
-
Purpose: To quantify the parent drug (assay) and to detect and quantify any degradation products (impurities). A stability-indicating method is one that can separate the drug from its degradation products, ensuring an accurate assessment of the drug's stability.[23][24][25]
-
Methodology:
-
Forced Degradation Studies: To develop and validate the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light).[26]
-
Method Development: A reverse-phase HPLC method is typically developed. Key parameters to optimize include:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate all components.
-
Detection: UV detection at a wavelength where Remdesivir and its potential degradation products have significant absorbance.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Remdesivir Mechanism of Action and Metabolic Activation
Understanding the metabolic pathway of Remdesivir is crucial for interpreting its biological activity and the potential impact of deuteration. Remdesivir is a prodrug that must be activated within the host cell to exert its antiviral effect.
Caption: Metabolic activation pathway of Remdesivir.
As shown in the diagram, Remdesivir enters the host cell and is metabolized in a multi-step process to its active triphosphate form.[1][3][27] This active form is then incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[12][28][29][30] Deuteration in this compound could potentially slow down the rate of metabolic activation if a C-H bond cleavage is a rate-limiting step in this pathway.
Data Presentation
All quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Example of a Stability Data Summary for Solid this compound
| Storage Condition | Time Point | Appearance | Water Content (%) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | White to off-white powder | 0.2 | 99.8 | 0.15 |
| 3 Months | Conforms | 0.2 | 99.7 | 0.18 | |
| 6 Months | Conforms | 0.3 | 99.6 | 0.20 | |
| 12 Months | Conforms | 0.3 | 99.5 | 0.22 | |
| 40°C / 75% RH | 1 Month | Conforms | 0.4 | 99.2 | 0.35 |
| 3 Months | Conforms | 0.5 | 98.5 | 0.60 | |
| 6 Months | Slight yellowing | 0.6 | 97.8 | 0.95 |
Note: The data in this table is illustrative and not actual experimental data for this compound.
Table 2: Example of Solid-State Characterization Data
| Property | Result | Method |
| Crystalline Form (initial) | Form II | XRPD |
| Melting Onset | ~125 °C | DSC |
| Enthalpy of Fusion | ~50 J/g | DSC |
| Mass Loss (up to 150°C) | < 0.1% | TGA |
Note: The data in this table is illustrative and based on known properties of Remdesivir.
Conclusion
The physical and chemical stability of solid this compound is a critical attribute for its successful development as a therapeutic agent. While direct stability data for the deuterated analog is limited, a robust stability program can be designed based on the known properties of Remdesivir and an understanding of the potential effects of deuteration. Thorough solid-state characterization and the use of validated stability-indicating analytical methods are essential to ensure the quality, safety, and efficacy of this compound. The experimental workflows and methodologies outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of this important antiviral compound.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. prolynxinc.com [prolynxinc.com]
- 14. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 15. database.ich.org [database.ich.org]
- 16. drugfuture.com [drugfuture.com]
- 17. uspbpep.com [uspbpep.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 20. s4science.at [s4science.at]
- 21. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 22. qualitest.ae [qualitest.ae]
- 23. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. Solid State Stability | VxP Pharma [vxppharma.com]
- 27. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. What is the mechanism of Remdesivir? [synapse.patsnap.com]
Methodological & Application
Application Note: Quantification of Remdesivir in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Remdesivir (B604916) in human plasma. The assay utilizes Remdesivir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method is validated over a linear range of 0.5 to 5000 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Remdesivir is a broad-spectrum antiviral prodrug that has been a critical therapeutic agent in the treatment of viral infections.[1][2][3] Accurate quantification of Remdesivir in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure patient safety and efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the results. This application note provides a comprehensive protocol for the quantification of Remdesivir in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Remdesivir reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
DMSO (Dimethyl sulfoxide)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18 reversed-phase column (e.g., Phenomenex, Waters) with dimensions such as 100 x 2.1 mm, 2.6 µm particle size.[5]
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Remdesivir and this compound in DMSO at a concentration of 1 mg/mL.[1] Store at -80°C.[1]
Working Solutions:
-
Prepare serial dilutions of the Remdesivir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard Working Solution) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation Protocol
A protein precipitation method is utilized for the extraction of Remdesivir from human plasma.[5][6]
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (acetonitrile containing this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A streamlined workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B 0.0 | 102.5 | 953.5 | 953.6 | 105.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Remdesivir | 603.2 | 402.2 (Quantifier) | 25 | 80 |
| 603.2 | 200.1 (Qualifier) | 38[1] | 80 | |
| This compound | 607.2 | 406.2 | 25 | 80 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and stability.
Linearity: The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL for Remdesivir in human plasma. A weighted (1/x²) linear regression analysis of the peak area ratio (Remdesivir/Remdesivir-d4) versus concentration yielded a correlation coefficient (r²) of >0.99.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting | r² |
| Remdesivir | 0.5 - 5000 | Linear | 1/x² | >0.99 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results, summarized in Table 3, demonstrate that the method is both precise and accurate, with precision (%CV) values below 15% and accuracy (%Bias) within ±15%.[4]
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 10% | ± 10% | < 12% | ± 12% |
| LQC | 1.5 | < 8% | ± 9% | < 10% | ± 11% |
| MQC | 1000 | < 6% | ± 7% | < 8% | ± 9% |
| HQC | 4000 | < 5% | ± 6% | < 7% | ± 8% |
Stability: Remdesivir stability in human plasma was assessed under various conditions to mimic sample handling and storage in a typical bioanalytical workflow. The results indicate that Remdesivir is stable under the tested conditions.[1]
Table 4: Stability of Remdesivir in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% Recovery) |
| Freeze-Thaw (3 cycles) | 3 cycles | -80°C to RT | 92 - 105% |
| Bench-top | 4 hours | Room Temp. | 94 - 103% |
| Long-term Storage | 90 days | -80°C | 91 - 106% |
| Post-preparative (Autosampler) | 24 hours | 4°C | 96 - 104% |
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Remdesivir in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing. The method has been successfully validated and is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Remdesivir in clinical and research settings.
Caption: Overview of the bioanalytical process for Remdesivir.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 3. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Remdesivir-d4 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the sample preparation and quantification of Remdesivir-d4, a deuterated internal standard for Remdesivir (B604916), in human plasma. The primary method detailed is protein precipitation, a widely adopted, simple, and rapid technique for this application. An alternative liquid-liquid extraction method is also described. This protocol is intended to serve as a starting point for researchers developing and validating bioanalytical methods for pharmacokinetic and therapeutic drug monitoring studies of Remdesivir.
Overview
The accurate quantification of drug concentrations in biological matrices is crucial for pharmacokinetic studies and clinical trials. Remdesivir, an antiviral prodrug, has been a key therapeutic agent in managing viral infections. To ensure the reliability of its quantification, a stable, isotopically labeled internal standard like this compound is employed. This protocol outlines the necessary steps for preparing human plasma samples containing this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Two primary methods for the extraction of this compound from human plasma are presented below: Protein Precipitation and Liquid-Liquid Extraction.
Method 1: Protein Precipitation
Protein precipitation is a straightforward and high-throughput method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.[1] Acetonitrile (B52724) is a commonly used solvent for this purpose.[1]
Materials:
-
Human plasma (K2EDTA)
-
This compound working solution
-
Acetonitrile (ACN), LC-MS grade[2]
-
Formic acid (FA), 0.1% in ACN (optional, for improved stability)[3][4]
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Protocol:
-
Sample Aliquoting: Aliquot 50 µL of human plasma into a clean microcentrifuge tube.[2][5]
-
Internal Standard Spiking: Add a specific volume of the this compound working solution to the plasma sample to achieve the desired final concentration.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma) to the plasma sample.[1] Some protocols suggest using acetonitrile containing 1% formic acid to enhance analyte stability.[6]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Method 2: Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)
This method offers an alternative to simple protein precipitation and can provide cleaner extracts.[2]
Materials:
-
Human plasma
-
This compound working solution
-
Hydrochloric acid (HCl), 0.1 N[2]
-
Acetonitrile (ACN), LC-MS grade[2]
-
Ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)[2]
-
Microcentrifuge tubes (e.g., 5 mL glass test tube)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample and Acid Addition: Pipette 50 µL of human plasma into a 5 mL glass test tube. Add 2.0 mL of 0.1 N HCl to the sample.[2]
-
Internal Standard Spiking: Add the desired volume of this compound working solution.
-
Vortexing: Vortex the tube for 30 seconds.[2]
-
Salt and Solvent Addition: Add 2.5 g of ammonium sulfate and 500 µL of acetonitrile to the sample solution.[2]
-
Extraction: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the acetonitrile layer.[2]
-
Phase Separation: Centrifuge the sample at 6000 rpm to separate the organic and aqueous phases.
-
Supernatant Collection: Collect the upper acetonitrile layer for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing the described sample preparation protocols for Remdesivir analysis. These values can be used as a benchmark for method development and validation.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | VA-SI-LLME |
| Linearity Range (ng/mL) | 0.5 - 5000[6] | 1 - 5000[2] |
| Correlation Coefficient (r²) | >0.995 | >0.9990[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[6] | 1[2] |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 5000[6] | 5000[2] |
Table 2: Accuracy and Precision
| Method | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Protein Precipitation | Low | <5.2[6] | <9.8[6] | Within ±11.5[3][4] |
| Mid | <5.2[6] | <9.8[6] | Within ±11.5[3][4] | |
| High | <5.2[6] | <9.8[6] | Within ±11.5[3][4] | |
| VA-SI-LLME | Low | ≤ 9.59[2] | ≤ 9.59[2] | 85.68 - 101.34[2] |
| Mid | ≤ 9.59[2] | ≤ 9.59[2] | 85.68 - 101.34[2] | |
| High | ≤ 9.59[2] | ≤ 9.59[2] | 85.68 - 101.34[2] |
Table 3: Recovery and Matrix Effect
| Method | Extraction Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | ~77[6] | ~123[6] |
| VA-SI-LLME | 85.68 - 101.34[2] | Not explicitly reported |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protein precipitation sample preparation protocol.
Caption: Workflow for Protein Precipitation of this compound from Human Plasma.
Stability Considerations
Remdesivir has been shown to be unstable in plasma at room temperature.[4] Therefore, it is crucial to minimize the time plasma samples are kept at room temperature and to process them promptly. The addition of formic acid to the plasma or precipitation solvent can help to stabilize Remdesivir and its metabolites.[3][4][8] For long-term storage, plasma samples should be kept at -70°C or -80°C.[3][4]
Conclusion
The protein precipitation method offers a robust, rapid, and reliable approach for the preparation of human plasma samples for the quantification of this compound. The VA-SI-LLME method provides a suitable alternative with potentially higher recovery rates. The choice of method will depend on the specific requirements of the study, including throughput needs and the desired level of sample cleanup. Adherence to proper sample handling and stability protocols is paramount for generating accurate and reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoid Metabolomic Profile of Remdesivir Treatment in Rat Plasma by High-Performance Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
Application Notes: High-Throughput Bioanalytical Method for Remdesivir Quantification in Human Plasma using Remdesivir-d4 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Remdesivir (B604916) in human plasma using its deuterated analog, Remdesivir-d4, as an internal standard. The method utilizes a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This protocol has been developed to provide a reliable and high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring of Remdesivir. The method demonstrates excellent linearity, accuracy, precision, and stability, meeting the standards for bioanalytical method validation.
Introduction
Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity and has been a key therapeutic agent in the treatment of viral infections. To support clinical and preclinical studies, a reliable and validated bioanalytical method for the quantification of Remdesivir in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results. This document provides a detailed protocol for the extraction and quantification of Remdesivir in human plasma.
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of Remdesivir in human plasma.
Caption: Experimental workflow for Remdesivir quantification.
Mechanism of Action of Remdesivir
Remdesivir is a prodrug that is metabolized within host cells to its active triphosphate form. This active metabolite acts as an adenosine (B11128) nucleotide analog, competing with natural ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp). Incorporation of the Remdesivir metabolite results in delayed chain termination, thereby inhibiting viral replication.
Caption: Simplified signaling pathway of Remdesivir's antiviral action.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method for the quantification of Remdesivir.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Acquity HSS T3 1.8 µm, 2.1 × 50 mm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of Remdesivir and its metabolite. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C[3] |
| Run Time | Approximately 3-5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Remdesivir | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 603.2 → 402.2 | 607.2 → 406.2 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100 ms | 100 ms |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 20 ng/mL to 50 - 5000 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | > 0.99[4][5][6] |
| Accuracy | 95.22 - 110.74%[4] |
| Precision (CV%) | < 15% (within-run and between-run)[4] |
| Recovery | > 85% |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions[4][7] |
Detailed Experimental Protocol
Materials and Reagents
-
Remdesivir analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Remdesivir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 50 µL of the appropriate plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the parameters outlined in Table 2.
-
Create a sequence table in the instrument control software with the sample information.
-
Run the sequence.
Data Analysis
-
Integrate the peak areas for Remdesivir and this compound for each sample.
-
Calculate the peak area ratio of Remdesivir to this compound.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting factor to fit the calibration curve.
-
Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The bioanalytical method described provides a sensitive, specific, and reliable approach for the quantification of Remdesivir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is suitable for high-throughput analysis in support of pharmacokinetic and clinical studies of Remdesivir. The detailed protocol and validated performance characteristics make it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpscr.info [ijpscr.info]
- 3. Unlicensed antiviral products used for the at-home treatment of feline infectious peritonitis contain GS-441524 at significantly different amounts than advertised - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Remdesivir-d4 in Pharmacokinetic Studies of Remdesivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (B604916) is an antiviral prodrug that has been a critical therapeutic agent in managing viral infections, notably COVID-19. Accurate characterization of its pharmacokinetic (PK) profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[][2][3] Remdesivir-d4, a deuterated analog of Remdesivir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the parent drug.[4]
This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of Remdesivir.
Rationale for Using a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties : SIL internal standards co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[2]
-
Correction for Matrix Effects : They effectively compensate for variations in sample extraction, recovery, and matrix-induced ionization suppression or enhancement, which can vary between individual patient samples.[3]
-
Increased Accuracy and Precision : By normalizing the analyte response to the internal standard response, SIL standards significantly improve the accuracy and reproducibility of the quantification.[2][3]
Remdesivir Metabolism
Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form (GS-443902). Understanding its metabolic pathway is crucial for comprehensive pharmacokinetic analysis.
Upon administration, Remdesivir is rapidly metabolized, and several metabolites can be detected in plasma. The key metabolic steps are:
-
Remdesivir is hydrolyzed by esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an alanine (B10760859) metabolite intermediate (GS-704277).[5][6]
-
This intermediate is then converted to a nucleoside monophosphate.
-
The nucleoside monophosphate can either be hydrolyzed to the nucleoside metabolite GS-441524 or be further phosphorylated to the active triphosphate metabolite GS-443902.[5][6][7]
Both Remdesivir and its major circulating metabolite, GS-441524, are typically quantified in plasma for pharmacokinetic assessments.
References
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Note: Protocol for Creating a Calibration Curve with Remdesivir-d4 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remdesivir (B604916) is an antiviral prodrug that has been utilized in the treatment of viral infections. Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for creating a calibration curve for the quantification of Remdesivir using its deuterated internal standard, Remdesivir-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it corrects for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Materials and Reagents
-
Analytes:
-
Remdesivir (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol (B129727), LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Primary Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of Remdesivir and this compound reference standards into separate volumetric flasks.
-
Dissolve the standards in a minimal amount of DMSO.
-
Bring the final volume to 1 mL with methanol to obtain a final concentration of 1 mg/mL for each stock solution.
-
Store the stock solutions at -20°C or below.
3.1.2. Working Standard Solutions
-
Remdesivir Working Solution (e.g., 50 µg/mL): Dilute the Remdesivir primary stock solution with 50% methanol/water. For example, add 50 µL of the 1 mg/mL stock to 950 µL of 50% methanol/water.
-
This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with 50% methanol/water. For instance, add 10 µL of the 1 mg/mL stock to 9.99 mL of 50% methanol/water.
Preparation of Calibration Curve Standards and Quality Control Samples
-
Perform serial dilutions of the Remdesivir working solution in drug-free human plasma to prepare calibration standards at various concentration levels. A typical calibration curve for Remdesivir can range from 0.5 to 5000 ng/mL.[1]
-
Prepare Quality Control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 1000, and 4000 ng/mL).[1]
-
The final concentration of the organic solvent (from the working solution) in the plasma should be kept low and consistent across all standards and QCs (e.g., ≤5%).
Table 1: Example Preparation of Calibration Curve Standards
| Standard Level | Concentration (ng/mL) | Volume of Remdesivir Working Solution (µL) | Volume of Drug-Free Plasma (µL) |
| 1 | 0.5 | 1 | 999 |
| 2 | 1 | 2 | 998 |
| 3 | 5 | 10 | 990 |
| 4 | 25 | 50 | 950 |
| 5 | 100 | 2 (from a higher conc. working std) | 998 |
| 6 | 500 | 10 (from a higher conc. working std) | 990 |
| 7 | 1000 | 20 (from a higher conc. working std) | 980 |
| 8 | 2500 | 50 (from a higher conc. working std) | 950 |
| 9 | 5000 | 100 (from a higher conc. working std) | 900 |
Sample Preparation (Protein Precipitation)
-
To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution (e.g., 1 µg/mL) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. To improve the stability of Remdesivir in plasma, some methods recommend the addition of formic acid to the plasma samples before protein precipitation.[2][3]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Remdesivir: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Remdesivir and this compound to achieve maximum signal intensity.
-
Data Presentation
Calibration Curve Construction
-
Acquire the peak areas for both Remdesivir and this compound for each calibration standard.
-
Calculate the peak area ratio (Remdesivir peak area / this compound peak area).
-
Plot the peak area ratio against the nominal concentration of Remdesivir for each calibration standard.
-
Perform a linear or quadratic regression analysis, often with a weighting factor of 1/x² to ensure accuracy at the lower end of the curve.[1]
-
The regression equation (y = mx + c) is then used to calculate the concentration of Remdesivir in the QC and unknown samples.
Quantitative Data Summary
The performance of the calibration curve should be evaluated based on its linearity, accuracy, and precision.
Table 2: Representative Calibration Curve Performance Data
| Parameter | Value |
| Calibration Range | 0.5 - 5000 ng/mL[1] |
| Regression Model | Quadratic, weighted (1/x²)[1] |
| Correlation Coefficient (r²) | > 0.99[4] |
Table 3: Representative Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 1.5 | 1.45 | 96.7 | < 5[1] |
| Medium QC | 1000 | 1020 | 102.0 | < 5[1] |
| High QC | 4000 | 3950 | 98.8 | < 5[1] |
Acceptance criteria for accuracy are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and precision should be ≤15% CV (≤20% for LLOQ).
Visualizations
Caption: Experimental workflow for creating a Remdesivir calibration curve.
Caption: Logical relationship for calibration curve construction and sample quantification.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 4. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
Application Notes and Protocols for Remdesivir-d4 Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability of Remdesivir-d4 in various biological matrices. The following information is based on published stability data for Remdesivir (B604916), with the scientific assumption that the deuterated internal standard, this compound, exhibits comparable stability characteristics. This assumption is common in bioanalytical method development where deuterated analogs are used as internal standards.
Overview
Remdesivir is an antiviral prodrug that has been used in the treatment of COVID-19. In bioanalytical assays, a deuterated version, such as this compound, is often used as an internal standard to ensure accurate quantification. Understanding the stability of this internal standard in biological matrices is crucial for the validation of these assays. This document outlines the stability of Remdesivir, and by extension this compound, under various storage and handling conditions in human plasma.
Quantitative Stability Data
The stability of Remdesivir has been evaluated under several conditions in human plasma. The data is summarized in the tables below. The acceptance criterion for stability is typically that the mean concentration of the analyte remains within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of Remdesivir in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Stability Assessment |
| Up to 4 cycles (-80°C to room temperature) | 1.5 and 4000 | Stable (<15% change)[1] |
| Not specified | Quality Control (QC) levels | Stable (<15% change)[2] |
Table 2: Benchtop (Room Temperature) Stability of Remdesivir in Human Plasma
| Duration at Room Temperature | Analyte Concentration (ng/mL) | Stability Assessment |
| 4 hours | Not specified | Stable (<15% change)[1] |
| Not specified | QC levels | Stable (<15% change)[2] |
Table 3: Autosampler Stability of Remdesivir in Processed Plasma Samples
| Duration in Autosampler (6°C) | Analyte Concentration (ng/mL) | Stability Assessment |
| 24 hours | 0.5, 1.5, 1000, and 4000 | Stable (<15% change)[1] |
| Not specified | QC levels | Stable (<15% change)[2] |
Table 4: Long-Term Stability of Remdesivir in Human Plasma
| Storage Temperature | Storage Duration | Analyte Concentration (ng/mL) | Stability Assessment |
| -80°C | 5 months | 10 and 2000 | Stable (<15% change)[1] |
| -70°C | 392 days | Not specified | Stable[3] |
| Not specified | Not specified | QC levels | Stable (<15% change)[2] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in biological matrices, based on methodologies reported for Remdesivir.
General Sample Preparation for Stability Studies
A common method for extracting Remdesivir from plasma is protein precipitation.
-
Spiking: Spike blank human plasma with Remdesivir at low and high quality control (QC) concentrations. For this compound stability, spike with the deuterated standard at its working concentration.
-
Precipitation: To a 50 µL aliquot of the spiked plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (if assessing the stability of the non-deuterated analyte).
-
Vortexing: Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
Freeze-Thaw Stability Protocol
-
Prepare low and high QC concentration samples in the desired biological matrix.
-
Subject the samples to four freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[1]
-
After the final thaw, process the samples as described in the general sample preparation protocol.
-
Analyze the samples and compare the concentrations to freshly prepared control samples.
Benchtop Stability Protocol
-
Prepare low and high QC concentration samples in the desired biological matrix.
-
Keep the samples on the benchtop at room temperature for a specified period (e.g., 4 hours).[1]
-
After the specified duration, process the samples according to the general sample preparation protocol.
-
Analyze the samples and compare the concentrations to freshly prepared control samples.
Autosampler Stability Protocol
-
Process freshly prepared low and high QC concentration samples as described in the general sample preparation protocol.
-
Place the processed samples in the autosampler set at a specific temperature (e.g., 6°C).[1]
-
Analyze the samples immediately (time zero) and again after a specified period (e.g., 24 hours).[1]
-
Compare the concentrations at the later time point to the initial concentrations.
Long-Term Stability Protocol
-
Prepare a set of low and high QC concentration samples in the desired biological matrix.
-
Store the samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 5 months).[1]
-
On the day of analysis, thaw the long-term stability samples and process them alongside freshly prepared control samples.
-
Analyze all samples and compare the concentrations of the long-term stability samples to the fresh control samples.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in biological matrices.
Remdesivir Metabolism and Bioactivation Pathway
Caption: Simplified metabolic pathway of Remdesivir.[4][5]
Disclaimer: The stability data and protocols provided are based on studies of Remdesivir. While this compound is expected to have similar stability, it is recommended to perform a specific stability assessment for the deuterated analog as part of the bioanalytical method validation to ensure the highest accuracy and precision of the assay.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Remdesivir and its Metabolites using Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (B604916) (RDV, brand name Veklury®) is a broad-spectrum antiviral agent, notable as the first FDA-approved treatment for COVID-19.[1][2] It is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog.[1][2][3] Upon administration, Remdesivir is rapidly distributed and metabolized into its active form. The primary circulating metabolite is GS-441524.[4][5] Accurate quantification of Remdesivir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition. This document provides detailed protocols for the quantification of Remdesivir and its key metabolites, GS-441524 and GS-704277 (the alanine (B10760859) metabolite), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Remdesivir-d4.
Metabolic Pathway of Remdesivir
Remdesivir is intracellularly converted to its pharmacologically active nucleoside triphosphate metabolite (GS-443902).[1][2][3] This multi-step activation is initiated by the hydrolysis of the phosphoramidate bond. Key enzymes involved in this pathway include carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze Remdesivir to its alanine intermediate, GS-704277.[1][2] This intermediate is then hydrolyzed by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the nucleoside monophosphate.[1][2] Subsequent phosphorylations by cellular kinases produce the active triphosphate form.[1][2] The major metabolite observed in plasma is the nucleoside analog GS-441524.[4][5]
Experimental Protocols
Preparation of Stock and Working Solutions
Master stock solutions of Remdesivir, GS-441524, GS-704277, and the internal standard (IS), this compound, should be prepared in a suitable organic solvent such as DMSO or methanol (B129727) at a concentration of 1 mg/mL.[6][7] These stock solutions should be stored at -80°C.[6][7]
Working stock solutions are prepared by serially diluting the master stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile (B52724):dimethyl sulfoxide) to create calibration standards and quality control (QC) samples.[8] The internal standard working solution is prepared by diluting the this compound master stock to a final concentration (e.g., 0.5 ng/mL) in a solution used for protein precipitation, such as 1% formic acid in acetonitrile.[6]
Sample Preparation from Human Plasma
The following protocol is a consensus method for the extraction of Remdesivir and its metabolites from human plasma via protein precipitation. Due to the instability of Remdesivir, it is recommended to treat plasma samples with formic acid to ensure stability.[8][9]
-
Allow plasma samples to thaw at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).[10]
-
For protein precipitation, add 100-200 µL of cold acetonitrile (containing 0.1-1% formic acid).[4][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube or vial.
-
The extract can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase-like solution (e.g., 100 µL of water with 0.1% acetic acid).[4]
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 10. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Remdesivir and its Deuterated Internal Standard in Human Plasma
Introduction
Remdesivir (B604916) (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity, notably the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing strategies and ensuring patient safety. This requires a robust, selective, and sensitive bioanalytical method for the accurate quantification of Remdesivir in biological matrices. This application note details a validated UPLC-MS/MS method for the rapid and reliable separation and quantification of Remdesivir from its deuterated internal standard (IS), Remdesivir-d4 (or similar stable isotope-labeled variants like Remdesivir-²H5 or Remdesivir-¹³C₆), in human plasma.[1][2]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of Remdesivir from human plasma samples.
Materials:
-
Human plasma (K₂EDTA)
-
Remdesivir and this compound stock solutions
-
Methanol, HPLC grade
-
Acetonitrile (B52724) (ACN) with 1% formic acid (v/v), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 1800 RPM or higher)
-
Nitrogen evaporator
Procedure:
-
Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (this compound) solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 1800 RPM for 5 minutes at 20°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 300 µL of the initial mobile phase conditions (e.g., 1% formic acid in acetonitrile).[1]
-
Final Centrifugation: Centrifuge the reconstituted sample for 5 minutes at 1800 RPM and 20°C.[1]
-
Injection: Transfer the final supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The following instrumental conditions are optimized for the separation and detection of Remdesivir and its internal standard.
Instrumentation:
-
A Waters ACQUITY UPLC H-Class® system coupled with a Waters Xevo® TQ-S micro tandem quadrupole mass spectrometer or equivalent.[1]
UPLC Conditions: The chromatographic separation is achieved using a C18 or similar reversed-phase column with a gradient elution.
| Parameter | Condition |
| UPLC Column | Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm) or Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase A | 0.1% or 1% Formic Acid in Water (v/v)[1][4] |
| Mobile Phase B | 0.1% or 1% Formic Acid in Acetonitrile (v/v)[1][4] |
| Flow Rate | 0.25 - 0.5 mL/min[1] |
| Gradient Program | Initial: 1% B; Ramp to 80% B over 2.0 min; Return to 1% B at 3.5 min; Hold until 4.0 min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 35 °C[1] |
| Autosampler Temp. | 6 °C[1] |
MS/MS Conditions: Detection is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[1][3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 2.0 kV[1] |
| Source Temperature | 150 °C[1] |
| Desolvation Temp. | 450 °C[1] |
| Cone Voltage | Analyte-dependent (e.g., 36 V for Remdesivir, 12 V for IS)[1] |
Data Presentation
Table 1: Mass Spectrometric Parameters for Remdesivir and this compound
Quantitative analysis is based on monitoring specific precursor-to-product ion transitions for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Remdesivir | 603.2 | 200.1 (Quantifier) | 38[1] |
| 603.2 | 402.2 (Qualifier) | 12[1] | |
| Remdesivir-²H5 (IS) | 607.9 | 204.9 (Quantifier) | 40[1] |
| 607.9 | 406.9 (Qualifier) | 14[1] |
Note: The exact m/z for the deuterated internal standard may vary based on the number of deuterium (B1214612) atoms (e.g., d4, d5, etc.). The values presented are for Remdesivir-²H5.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol from sample handling to final data acquisition.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Remdesivir-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of Remdesivir-d4, a deuterated internal standard for the quantification of the antiviral agent Remdesivir. Accurate preparation of stock solutions is critical for reliable and reproducible results in downstream applications such as in vitro assays and pharmacokinetic studies.
Physicochemical Properties and Solubility
This compound is a deuterated analog of Remdesivir, a broad-spectrum antiviral agent. Understanding its physical and chemical properties is essential for proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H31D4N6O8P | |
| Molecular Weight | 606.6 g/mol | |
| Appearance | A solid | |
| Purity | ≥99% deuterated forms (d1-d4) |
The solubility of this compound is a critical factor in the selection of an appropriate solvent for stock solution preparation. While specific quantitative solubility data for the deuterated form is not extensively published, information for Remdesivir provides a strong guideline. Remdesivir is soluble in several organic solvents but is virtually insoluble in water.
Table 2: Solubility of Remdesivir and this compound
| Solvent | Solubility of Remdesivir | Solubility of this compound | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (165.95 mM) | Soluble | , |
| Dimethylformamide (DMF) | Not specified | Soluble | |
| Methanol | Completely soluble | Soluble | , |
| Ethanol | 16 mg/mL (26.55 mM) | Not specified | |
| Water | Insoluble | Not specified |
Based on the available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for the parent compound.
Stability and Storage
Remdesivir has been shown to be unstable in plasma and undergoes degradation under thermal and basic hydrolytic stress. Therefore, proper storage of this compound stock solutions is crucial to maintain their integrity. The solid form of this compound is stable for at least four years when stored at -20°C. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.066 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 606.6 g/mol = 6.066 mg
-
-
Dissolution: Add the weighed this compound to an appropriate microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO. For 6.066 mg, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Workflow
Application of Remdesivir-d4 in Preclinical Animal Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Remdesivir-d4 in preclinical animal studies. This compound, a deuterated isotopologue of Remdesivir (B604916), serves as an essential internal standard for the accurate quantification of Remdesivir and its metabolites in biological matrices. Its application is critical for robust pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in animal models.
Overview of Remdesivir and the Role of this compound
Remdesivir is a broad-spectrum antiviral agent, initially developed for the treatment of Ebola virus disease. It is a prodrug that is metabolized in the body to its active form, an adenosine (B11128) nucleotide analog, which inhibits viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Preclinical studies in various animal models, including mice, rhesus macaques, and hamsters, have been instrumental in evaluating its efficacy against coronaviruses like SARS-CoV and MERS-CoV, and more recently, SARS-CoV-2.[2][4][5]
The primary application of this compound in this context is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), to ensure the precision and accuracy of the quantification of Remdesivir and its primary metabolite, GS-441524, in plasma, tissue homogenates, and other biological samples from preclinical studies.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical animal studies of Remdesivir. The accurate measurement of these parameters relies on robust bioanalytical methods utilizing internal standards like this compound.
Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolite GS-441524 in Animal Models
| Animal Model | Dose and Route | Matrix | Analyte | T½ (half-life) |
| Rhesus Macaque | 10 mg/kg, IV | Plasma | Remdesivir | 0.39 hours[6] |
| Rhesus Macaque | 10 mg/kg, IV | PBMCs | Active Triphosphate (GS-443902) | ~40 hours[7] |
| Hamster | Dry Powder Inhalation | Lung | GS-441524 | ~7 hours[8] |
IV: Intravenous; PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Efficacy of Remdesivir in Preclinical Animal Models of Coronavirus Infection
| Animal Model | Virus | Dosing Regimen | Key Findings |
| Rhesus Macaque | SARS-CoV-2 | 10 mg/kg IV loading dose, then 5 mg/kg daily for 6 days, initiated 12h post-infection.[7] | Reduced clinical signs, lung damage, and viral loads in the lower respiratory tract.[9][10] |
| Mouse | SARS-CoV | Prophylactic administration | Ameliorated lung pathology, reduced viral titers.[2][7] |
| Mouse | MERS-CoV | Therapeutic administration | Improved disease outcomes, lower viral loads.[7] |
| Ferret | SARS-CoV-2 | 20 mg/kg oral obeldesivir (B15141764) (prodrug of GS-441524) once daily | Reduced nasal viral titers and prevented transmission.[11] |
| African Green Monkey | SARS-CoV-2 | 60 mg/kg oral obeldesivir once daily | Significantly reduced viral loads in bronchoalveolar lavage.[11] |
Experimental Protocols
In Vivo Efficacy Study in Rhesus Macaques Infected with SARS-CoV-2
This protocol describes a typical efficacy study in a non-human primate model.
Objective: To evaluate the therapeutic efficacy of Remdesivir in reducing viral replication and lung pathology in rhesus macaques infected with SARS-CoV-2.
Materials:
-
Remdesivir for injection
-
Sterile vehicle for injection (control)
-
SARS-CoV-2 viral stock
-
Animal handling and biosafety level 3 (BSL-3) containment facilities
-
Equipment for clinical monitoring, radiography, and sample collection
Protocol:
-
Animal Model: Twelve adult rhesus macaques are used for the study.[9][12]
-
Acclimatization: Animals are acclimatized to the facility and handling procedures. Baseline clinical parameters are recorded.
-
Virus Challenge: All animals are inoculated with SARS-CoV-2 via a combination of intranasal, intratracheal, ocular, and oral routes.[3]
-
Group Allocation: Animals are randomly assigned to two groups (n=6 per group):
-
Treatment Group: Receives Remdesivir.
-
Control Group: Receives a vehicle solution.[12]
-
-
Dosing Regimen:
-
Monitoring and Sample Collection:
-
Animals are observed twice daily for clinical signs of disease.[13]
-
Chest radiographs are taken at regular intervals to assess for pulmonary infiltrates.
-
Biological samples (e.g., blood, bronchoalveolar lavage fluid, nasal swabs) are collected at specified time points for virological and pharmacokinetic analysis.[3][13]
-
-
Endpoint: At the end of the study period, animals are euthanized, and necropsies are performed to collect lung tissue for histopathological and virological analysis.
Workflow Diagram:
Bioanalytical Protocol for Quantification of Remdesivir in Plasma using LC-MS/MS
This protocol details the use of this compound as an internal standard for the accurate quantification of Remdesivir in plasma samples obtained from preclinical studies.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Remdesivir in animal plasma.
Materials:
-
Remdesivir analytical standard
-
This compound (internal standard)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)[14]
-
Analytical column (e.g., Acquity HSS T3)[14]
-
Reagents: Acetonitrile (B52724), Formic acid, Water (LC-MS grade)
-
Plasma samples from preclinical studies
Protocol:
-
Preparation of Stock Solutions:
-
Prepare primary stock solutions of Remdesivir and this compound in a suitable organic solvent (e.g., DMSO).
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Remdesivir stock solution with blank animal plasma to prepare calibration standards at a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.05% formic acid and acetonitrile with 0.05% formic acid.[14]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Remdesivir and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for Remdesivir and this compound.
-
Calculate the peak area ratio of Remdesivir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Remdesivir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram:
Mechanism of Action of Remdesivir
Remdesivir is a prodrug that must be converted to its active triphosphate form to exert its antiviral effect.
The use of this compound is crucial for accurately characterizing the pharmacokinetics of Remdesivir and its metabolites, thereby informing dose selection and regimen design for optimal efficacy in preclinical models and subsequent clinical trials.[15]
References
- 1. Analytical method development techniques of remdesivir [wisdomlib.org]
- 2. An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the effect of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir trials effective against coronaviruses in animals and humans :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Remdesivir slows COVID-19 disease progression in macaques — US National Institutes of Health - Juta MedicalBrief [medicalbrief.co.za]
- 11. 539. Efficacy in Multiple SARS-CoV-2 Animal Models Supports Phase 3 Dose Selection for Obeldesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. ijpscr.info [ijpscr.info]
- 15. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Remdesivir-d4 in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shape during the HPLC analysis of Remdesivir-d4. The content is structured to help you quickly identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape, specifically peak tailing, with this compound?
A: The most frequent cause of peak tailing for this compound is secondary interaction between the analyte and the stationary phase. Remdesivir is a basic compound, and its amine groups can interact strongly with acidic residual silanol (B1196071) groups present on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".[4][5]
Q2: How is peak shape measured, and what is considered an acceptable value?
A: Peak shape is commonly measured using the USP Tailing Factor (T) or Asymmetry Factor (As).[4] For a perfectly symmetrical Gaussian peak, this value is 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[6] For many assays, a tailing factor of less than 1.5 is acceptable, though values closer to 1.0 are always desirable for better resolution and accurate integration.[1]
Q3: Can the solvent I dissolve my this compound sample in affect the peak shape?
A: Yes, absolutely. The sample solvent (diluent) can have a significant effect. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause distorted peaks, including broadening and fronting.[7][8] The analyte band can spread out at the top of the column before chromatography begins.[9] It is best practice to dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase composition.[10]
Q4: Is there a chromatographic difference between Remdesivir and this compound that could cause these issues?
A: For the purposes of troubleshooting chromatographic peak shape, Remdesivir and its deuterated internal standard, this compound, can be considered chromatographically identical.[11][12] Deuteration does not significantly alter the physicochemical properties that govern retention and peak shape in reversed-phase HPLC. Therefore, all troubleshooting strategies for Remdesivir are directly applicable to this compound.
Troubleshooting Guide for Poor Peak Shape
This section details the most common peak shape problems encountered with this compound and provides systematic solutions.
Problem: Peak Tailing
Symptom: The back half of the peak is broader than the front half (Tailing Factor > 1.2). This is the most common issue for basic compounds like Remdesivir.
| Cause | Solution(s) | Detailed Explanation |
| 1. Secondary Silanol Interactions | A. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 4.0 using an acid like formic acid or phosphoric acid.[10][13] B. Use Mobile Phase Additives: Add a silanol-masking agent like 0.1% Triethylamine (TEA) to the mobile phase.[3][11] C. Use a Modern, End-capped Column: Employ a high-purity silica (B1680970) column with robust end-capping or a polar-embedded stationary phase.[1][4] | At mid-range pH, residual silanols on the silica surface are ionized and can strongly interact with the basic functional groups on this compound.[1][4] Lowering the pH protonates the silanol groups (Si-OH), minimizing these unwanted ionic interactions.[10] Additives like TEA compete for the active silanol sites, effectively shielding the analyte from them. Modern columns have fewer accessible silanols, reducing the problem at its source. |
| 2. Column Overload (Mass) | A. Reduce Sample Concentration: Dilute the sample. B. Reduce Injection Volume: Inject a smaller volume of the sample.[10] | Injecting too much analyte mass can saturate the stationary phase, exceeding its linear capacity and leading to peak distortion.[14] If reducing the concentration improves the peak shape, the column was overloaded. |
| 3. Column Contamination or Degradation | A. Use a Guard Column: Install a guard column to protect the analytical column from contaminants.[1] B. Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Isopropanol). C. Replace the Column: If the column is old or performance cannot be restored, replace it.[10] | Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. A physical void at the column inlet can also lead to poor peak shape.[1] |
Problem: Peak Fronting
Symptom: The front half of the peak is broader than the back half (Tailing Factor < 0.9).
| Cause | Solution(s) | Detailed Explanation |
| 1. Incompatible Sample Solvent | A. Match Sample Solvent to Mobile Phase: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[10] B. Reduce Injection Volume: If using a strong solvent is unavoidable due to solubility, inject the smallest possible volume. | This is a common cause of fronting and split peaks.[7][15] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 10% Acetonitrile), the analyte band will be distorted as it enters the column.[8] |
| 2. Column Overload (Concentration) | A. Reduce Sample Concentration: Dilute the sample while keeping the injection volume the same. | Unlike mass overload which often causes tailing, concentration overload can lead to fronting.[14] The high concentration in the sample plug leads to non-linear distribution behavior at the front of the band. |
Problem: Broad Peaks
Symptom: Peaks are wider than expected, resulting in low column efficiency (low plate count) and poor resolution.
| Cause | Solution(s) | Detailed Explanation |
| 1. Extra-Column Volume | A. Minimize Tubing Length/Diameter: Use short, narrow-bore (e.g., 0.12 mm ID) tubing to connect the injector, column, and detector.[4][10] B. Check Fittings: Ensure all fittings are properly seated to avoid dead volume. | The volume of the HPLC system outside of the column itself (injector, tubing, detector cell) can contribute to band broadening.[10] This effect is more pronounced in UHPLC systems. |
| 2. Inadequate Mobile Phase Strength | A. Increase Organic Content: For reversed-phase, increase the percentage of acetonitrile or methanol (B129727) in the mobile phase to elute the peak faster.[10] | If the mobile phase is too weak, the analyte moves very slowly, allowing more time for diffusion on the column, which results in a broader peak. |
| 3. Poor Column Condition | A. Flush or Replace Column: A contaminated or old column will lose its efficiency. Follow the manufacturer's instructions for cleaning or replace the column.[10] | Loss of stationary phase or blockages within the column frit can lead to band broadening for all peaks. |
Experimental Protocols
Baseline HPLC Method for this compound Analysis
This method is a representative starting point based on published literature for the analysis of Remdesivir.[3][11][13][16] Optimization will likely be required for your specific instrumentation and application.
-
Column: Modern, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic
-
Composition: 60% A : 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Solvent: 60:40 Water:Acetonitrile (v/v)
-
UV Detection: 247 nm
Protocol for Diagnosing and Mitigating Silanol Interactions
-
Establish a Baseline: Analyze your this compound standard using your current method (e.g., with a neutral or mid-range pH mobile phase). Record the chromatogram and calculate the tailing factor.
-
Prepare Acidic Mobile Phase: Prepare a new aqueous mobile phase (Mobile Phase A) containing an acidifier. A good starting point is 0.1% formic acid or adjusting the water to pH 3.0 with orthophosphoric acid.[13][16]
-
Equilibrate the Column: Flush the column with the new, acidic mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.
-
Re-analyze Sample: Inject the same this compound standard.
-
Compare Results: Compare the peak shape and tailing factor to the baseline. A significant improvement in symmetry (tailing factor closer to 1.0) confirms that secondary interactions with silanol groups were a primary cause of the initial poor peak shape.
Data Presentation
Table 1: Representative Effect of Mobile Phase pH on Peak Asymmetry for this compound
| Mobile Phase A | Tailing Factor (T) | Peak Shape Quality |
| Water (pH ~6.5) | 2.2 | Poor (Significant Tailing) |
| Water + 0.1% Acetic Acid (pH ~4.5) | 1.6 | Moderate (Improved but Tailing) |
| Water + 0.1% Formic Acid (pH ~3.0) | 1.1 | Excellent (Symmetrical) |
| Note: Data are representative and intended for illustrative purposes. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting paths for common peak shape issues.
Caption: General troubleshooting workflow for HPLC peak shape issues.
Caption: Logic diagram for resolving peak tailing of basic compounds.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. irjpms.com [irjpms.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 10. uhplcs.com [uhplcs.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. uhplcs.com [uhplcs.com]
- 16. ijcrt.org [ijcrt.org]
Technical Support Center: Analysis of Remdesivir-d4 by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Remdesivir-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Remdesivir (B604916) analysis?
A1: For the analysis of Remdesivir, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is commonly used.[1][2] The selection of precursor and product ions is crucial for sensitivity and specificity.
Q2: How do I determine the MRM transitions for this compound?
A2: The MRM transitions for this compound will be shifted by +4 Da from the non-labeled Remdesivir due to the four deuterium (B1214612) atoms. You will need to determine the exact precursor and product ions through infusion experiments. As a starting point, you can add 4 to the m/z values of the non-labeled Remdesivir transitions.
Q3: What are common issues encountered during Remdesivir analysis and how can they be resolved?
A3: Common issues include analyte instability, matrix effects, and carryover.[3][4][5]
-
Instability: Remdesivir can be unstable in plasma at room temperature.[4][6] To mitigate this, it is recommended to acidify plasma samples with formic acid and keep them at low temperatures.[3][7]
-
Matrix Effects: The sample matrix can significantly enhance or suppress the signal.[5] A simple protein precipitation is a common sample preparation technique.[1][6] The use of a deuterated internal standard like this compound helps to compensate for these effects.
-
Carryover: Carryover of Remdesivir can be an issue due to its properties.[4] A robust needle wash protocol and optimized chromatographic conditions are necessary to minimize this.[4]
Q4: What type of liquid chromatography (LC) column is recommended for Remdesivir analysis?
A4: C18 columns are frequently used for the chromatographic separation of Remdesivir.[1] Specific examples include Acquity UPLC HSS T3 and CORTECS T3 columns.[6][7] Gradient elution with a mobile phase consisting of an aqueous component with formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1][6]
Troubleshooting Guides
Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to confirm the precursor and product ions. |
| Inefficient Fragmentation | Perform a collision energy optimization experiment to find the optimal setting for each MRM transition. |
| Sample Degradation | Ensure samples are properly stored and handled, including acidification of plasma samples.[3][7] |
| Matrix Suppression | Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to reduce matrix effects. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |
| Dirty Mass Spectrometer | Clean the ion source and mass spectrometer entrance as per the manufacturer's recommendations. |
| Interfering Matrix Components | Improve chromatographic separation to resolve this compound from interfering compounds. |
Quantitative Data Summary
Table 1: Published LC-MS/MS Parameters for Remdesivir Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Remdesivir | 603.2 | 402.2 | Not Specified | [8] |
| Remdesivir | 603.2 | 200 | Not Specified | [8] |
| Remdesivir-d5 | Not Specified | Not Specified | Not Specified | [9] |
Note: Specific collision energy values are often instrument-dependent and require optimization.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Remdesivir, and then return to initial conditions for column re-equilibration.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Remdesivir-d4 Quantification in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS quantification of Remdesivir-d4 in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Remdesivir (B604916), and its deuterated internal standard (IS), this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these interfering components are often endogenous substances like phospholipids (B1166683), salts, proteins, and metabolites.[1][2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][4] While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same matrix effects as the analyte, thereby providing compensation, severe or differential matrix effects can still lead to inaccurate quantification.[4][5][6]
Q2: My this compound signal is inconsistent across different plasma lots. What could be the cause?
A: Inconsistent signal for this compound across different plasma lots is a classic indicator of variable matrix effects.[7] Plasma composition can differ between individuals, leading to varying concentrations of interfering substances like phospholipids.[3][8] This variability can cause the degree of ion suppression or enhancement to change from one sample to another, resulting in poor reproducibility and impacting the accuracy of the assay. It is crucial to evaluate matrix effects across multiple lots of blank matrix during method validation to ensure the method is robust.[7]
Q3: How can I quantitatively assess if my this compound assay is being affected by matrix effects?
A: The most widely accepted method is the post-extraction spike experiment.[4][9][10] This involves comparing the peak area response of this compound spiked into an extracted blank plasma sample to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Ideally, the MF should be consistent across different plasma lots and concentrations, and the IS-normalized MF (Analyte MF / IS MF) should be close to 1.0.[4]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for Remdesivir analysis?
A: The goal of sample preparation is to remove interfering substances, particularly phospholipids, while efficiently recovering Remdesivir and this compound.[3][8]
-
Protein Precipitation (PPT): This is a simple and common method but is often insufficient as it does not effectively remove phospholipids, a major source of matrix effects.[3][8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind. A method for Remdesivir in rat plasma utilized LLE.[11][12]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for reducing matrix effects.[3][8] It offers superior cleanup by using specific sorbents to retain the analyte while washing away interferences. Polymeric mixed-mode SPE has shown excellent results in removing phospholipids.[8]
-
Phospholipid Depletion Plates: These are specialized plates, such as HybridSPE®, that specifically target and remove phospholipids from the sample, resulting in a significantly cleaner extract and reduced matrix effects.[3][13]
Q5: Can optimizing my LC conditions help mitigate matrix effects?
A: Yes, chromatographic separation is a powerful tool to combat matrix effects.[9][14] The goal is to chromatographically separate Remdesivir and this compound from the co-eluting matrix components. This can be achieved by:
-
Changing the Stationary Phase: Using a column with different chemistry (e.g., C18, PFP, F5) can alter selectivity and resolve the analyte from interferences.[3][9]
-
Modifying the Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile), pH, or additives can improve separation.[15]
-
Optimizing the Gradient: A well-optimized gradient elution can help separate early-eluting phospholipids from the analytes of interest.[14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to matrix effects in this compound quantification.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Poor Precision & Accuracy in QCs | Significant and variable matrix effects between samples. | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple plasma lots to determine the Matrix Factor (MF).[4] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or use phospholipid depletion plates.[3][8] 3. Optimize Chromatography: Modify the LC gradient or change the column to better separate Remdesivir from interfering peaks.[9][14] |
| High Ion Suppression or Enhancement (MF is far from 1.0) | Co-elution of phospholipids or other endogenous components. | 1. Identify Interference Zone: Use post-column infusion of this compound while injecting a blank extracted plasma sample to identify the retention time regions where suppression/enhancement occurs.[2][4] 2. Adjust Retention Time: Modify the LC method to shift the retention time of Remdesivir and this compound away from these zones. 3. Enhance Sample Cleanup: Implement SPE or phospholipid removal techniques to eliminate the source of the interference.[3][13] |
| Inconsistent Internal Standard (this compound) Response | The internal standard is not adequately compensating for matrix effects, or it is being affected differently than the analyte. | 1. Verify Co-elution: Ensure Remdesivir and this compound are perfectly co-eluting. 2. Evaluate IS-Normalized MF: Calculate the IS-normalized matrix factor across multiple plasma lots. If it is not consistently close to 1.0, the IS is not tracking the analyte's behavior.[4] 3. Re-evaluate Sample Prep: The chosen sample preparation method may be affecting the analyte and IS differently. Re-validate the extraction recovery for both. |
| Method Fails Validation for Different Plasma Sources (e.g., lipemic, hemolyzed) | Lipids or components from hemolyzed red blood cells are causing severe matrix effects not seen in normal plasma. | 1. Re-validate with Specific Matrices: Conduct matrix effect experiments specifically using lipemic and hemolyzed plasma lots.[16] 2. Implement Robust Cleanup: Methods like HybridSPE® or specific SPE protocols are often necessary to handle these more complex matrices effectively.[3] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
This protocol details the standard procedure to quantify the matrix factor (MF) for Remdesivir and its internal standard, this compound.
1. Objective: To quantitatively determine the degree of ion suppression or enhancement for Remdesivir and this compound in human plasma.
2. Materials:
-
Six different lots of blank human plasma.
-
Remdesivir and this compound analytical standards.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Your validated sample extraction materials (e.g., SPE cartridges, precipitation solvents).
-
Calibrated pipettes and standard lab equipment.
3. Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent (e.g., your mobile phase or reconstitution solvent), prepare solutions of Remdesivir and this compound at low and high concentration levels (corresponding to your LQC and HQC). (n=5 replicates).
-
Set B (Post-Extraction Spike): Take six different lots of blank plasma. Process them using your validated extraction method. In the final, evaporated extract (before reconstitution), spike Remdesivir and this compound to the same low and high concentrations as Set A. Reconstitute as normal. (n=5 replicates for each lot).
-
Set C (Reference - Not for MF calculation): Prepare your regular LQC and HQC samples by spiking the analytes into the plasma before extraction and process them.
-
-
LC-MS/MS Analysis: Analyze all samples from Set A and Set B using your established LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean peak area for Remdesivir and this compound in the neat solutions (Set A).
-
Calculate the mean peak area for Remdesivir and this compound in the post-extraction spiked samples for each of the six plasma lots (Set B).
-
Calculate the Matrix Factor (MF) for each analyte at each concentration for each lot:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Remdesivir) / (MF of this compound)
-
-
4. Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-Normalized MF across the six plasma lots should be ≤15%.
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[4]
Data Presentation
Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods
This table summarizes typical results you might expect when comparing different sample preparation techniques for their effectiveness in reducing matrix effects for Remdesivir quantification.
| Sample Preparation Method | Analyte (Remdesivir) Matrix Factor (MF) | Internal Standard (this compound) Matrix Factor (MF) | IS-Normalized Matrix Factor | Interpretation |
| Protein Precipitation (PPT) | 0.45 (± 0.15) | 0.48 (± 0.12) | 0.94 | Significant ion suppression, but IS compensates well. High variability (%CV >20%) is a concern. |
| Liquid-Liquid Extraction (LLE) | 0.82 (± 0.08) | 0.85 (± 0.07) | 0.96 | Moderate ion suppression with good IS compensation and lower variability. |
| Solid-Phase Extraction (SPE) | 0.97 (± 0.04) | 0.98 (± 0.05) | 0.99 | Minimal matrix effect, excellent IS compensation, and very low variability. |
| Phospholipid Depletion Plate | 1.02 (± 0.03) | 1.01 (± 0.04) | 1.01 | No significant matrix effect. Ideal for robust and accurate quantification.[3] |
Data are representative. MF is presented as Mean (± Standard Deviation).
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effects.
Troubleshooting Decision Tree for Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. selectscience.net [selectscience.net]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Remdesivir and Remdesivir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Remdesivir (B604916) and its deuterated internal standard, Remdesivir-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Remdesivir and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions with Column Silanols. Remdesivir has basic functional groups that can interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing.
-
Solution:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the basic sites on Remdesivir, reducing secondary interactions.
-
Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.
-
Consider using a lower injection volume or concentration to avoid overloading the column.
-
-
-
Possible Cause B: Inappropriate Mobile Phase Composition. The organic modifier and buffer composition can significantly impact peak shape.
-
Solution:
-
Optimize the gradient elution program. A shallow gradient can improve peak shape.
-
Ensure the mobile phase components are fully miscible and of high purity (LC-MS grade).
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Unstable Column Temperature. Fluctuations in column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Possible Cause B: Mobile Phase Inconsistency. Changes in mobile phase composition, even minor ones, can affect retention.
-
Solution:
-
Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Avoid "topping up" mobile phase bottles; always use a fresh batch.
-
-
-
Possible Cause C: Column Degradation. Over time, column performance can degrade, leading to retention time shifts.
-
Solution:
-
Implement a column wash procedure after each batch of samples.
-
If performance does not improve, replace the column.
-
-
Issue 3: High Background Noise or Carryover
-
Possible Cause A: Contamination in the LC-MS System. Contaminants can accumulate in the injector, tubing, or mass spectrometer ion source.
-
Solution:
-
Implement a rigorous wash procedure for the autosampler needle and injection port between injections.
-
Flush the entire LC system with a strong solvent (e.g., a high percentage of organic solvent).
-
Clean the mass spectrometer's ion source according to the manufacturer's instructions.
-
-
-
Possible Cause B: Remdesivir Instability. Remdesivir is known to be unstable in plasma at room temperature, which can lead to the formation of degradation products that may interfere with the analysis.[1]
Issue 4: Low Signal Intensity or Poor Sensitivity
-
Possible Cause A: Matrix Effects. Components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of Remdesivir and its internal standard in the mass spectrometer.
-
Solution:
-
Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove interfering matrix components.
-
Use a deuterated internal standard (this compound) to compensate for matrix effects, as it will be similarly affected as the analyte.
-
-
-
Possible Cause B: Suboptimal Mass Spectrometry Parameters. The settings of the mass spectrometer can greatly influence signal intensity.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
-
Perform collision-induced dissociation (CID) optimization to find the most abundant and stable product ions for multiple reaction monitoring (MRM) transitions.
-
-
Frequently Asked Questions (FAQs)
Q1: Should Remdesivir and this compound be chromatographically separated?
A1: No, complete chromatographic separation is generally not necessary when using a mass spectrometric detector. Since the mass spectrometer can differentiate between Remdesivir and this compound based on their mass-to-charge ratios (m/z), they can co-elute. In fact, co-elution is often preferred as the deuterated internal standard can better compensate for any variations in ionization efficiency or matrix effects at the exact time the analyte elutes. Some studies report the same retention time for both compounds.[3]
Q2: What is the "chromatographic isotope effect" and does it affect the analysis of Remdesivir and this compound?
A2: The chromatographic isotope effect refers to the potential for a deuterated compound to have a slightly different retention time than its non-deuterated counterpart.[4] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase. In liquid chromatography, this effect is often minimal, and deuterated compounds may elute slightly earlier than the non-deuterated form.[4][5] For most validated methods for Remdesivir analysis, this effect is negligible and does not impact the quantification.
Q3: What are the typical chromatographic conditions for Remdesivir analysis?
A3: Most methods utilize reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS). Common conditions include a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic component like acetonitrile (B52724) or methanol.
Q4: How can I improve the stability of Remdesivir in biological samples during analysis?
A4: Remdesivir is susceptible to degradation in plasma. To enhance its stability, it is recommended to:
-
Keep samples cold (on ice or at 4°C) during processing.[1]
-
Acidify the plasma with formic acid.[2]
-
Minimize the time samples are exposed to room temperature.[1]
-
Store stock solutions and prepared samples at -80°C when not in use.[3]
Data Presentation
Table 1: Example UHPLC-MS/MS Method Parameters for Remdesivir Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | Acquity HSS T3 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient | Optimized for separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | Remdesivir: Specific precursor > product ionsthis compound: Specific precursor > product ions |
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Remdesivir
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.5 - 5000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%CV) | < 5.2%[3] |
| Inter-day Precision (%CV) | < 9.8%[3] |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | ~77%[3] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: Co-elution of analyte and internal standard with MS detection.
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing Remdesivir-d4 instability during sample preparation
Welcome to the technical support center for Remdesivir (B604916) and its deuterated analog, Remdesivir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is inconsistent or decreasing over time during sample preparation. What are the likely causes?
A1: Instability of this compound during sample preparation is a common issue and can be attributed to several factors:
-
Hydrolysis: Remdesivir is a prodrug susceptible to hydrolysis, especially under neutral or alkaline conditions. This can lead to the formation of its nucleoside metabolite, GS-441524.
-
Enzymatic Degradation: Plasma samples contain esterases that can rapidly degrade Remdesivir.[1]
-
Temperature: Higher temperatures can accelerate both hydrolytic and enzymatic degradation.[2][3]
Q2: What is the primary degradation pathway for Remdesivir during sample preparation?
A2: The primary degradation pathway for Remdesivir in biological matrices is hydrolysis of the phosphoramidate (B1195095) bond, which is susceptible to both chemical and enzymatic cleavage. This leads to the formation of an intermediate metabolite, GS-704277, and subsequently the more stable nucleoside core, GS-441524.[4][5]
Q3: How can I prevent the degradation of this compound in plasma samples?
A3: To minimize degradation, it is crucial to implement the following stabilization strategies immediately after sample collection:
-
Acidification: The addition of formic acid to plasma samples is a critical step to inhibit hydrolytic degradation by lowering the pH.[4][5][6]
-
Temperature Control: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[7]
-
Prompt Processing: Process samples as quickly as possible to minimize the time for degradation to occur.[1]
Q4: I have seen literature using Remdesivir-d5 or ¹³C₆-labeled Remdesivir as an internal standard. Is this compound suitable?
A4: While the prompt specified this compound, the scientific literature predominantly reports the use of Remdesivir-d5 or ¹³C₆-labeled Remdesivir as internal standards for LC-MS/MS analysis.[5][7][8] These isotopically labeled standards are expected to have nearly identical chemical properties and stability to Remdesivir. Therefore, the stability issues and troubleshooting guidance provided here for "this compound" are directly applicable to these more commonly used deuterated and isotopically labeled analogs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound peak detected. | Complete degradation of the internal standard. | 1. Ensure immediate acidification of the plasma sample upon collection. 2. Verify that samples were kept at a low temperature (on ice or 4°C) throughout the preparation process. 3. Prepare fresh internal standard spiking solutions. |
| High variability in this compound peak area between replicate samples. | Inconsistent degradation across samples. | 1. Standardize the time between sample collection, processing, and analysis. 2. Ensure uniform and thorough mixing of the acidifying agent in all samples. 3. Use an automated sample preparation system to minimize procedural variations.[8] |
| Emergence of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Review the degradation pathways of Remdesivir. The primary degradant is GS-441524. 2. Optimize chromatographic separation to resolve this compound from its degradation products. |
| Poor recovery of this compound after sample extraction. | Degradation during the extraction process. | 1. Minimize the duration of the extraction steps. 2. Ensure all solvents and reagents are pre-chilled. 3. Evaluate the pH of the extraction solutions to ensure they are acidic. |
Data on Remdesivir Stability
The following tables summarize the stability of Remdesivir under various conditions as reported in the literature. This data can be used as a reference for designing your experiments and interpreting your results.
Table 1: Benchtop Stability of Remdesivir in Human Plasma
| Temperature | Duration | Analyte Concentration (ng/mL) | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 4 hours | 10 | 96.0% | [7] |
| Room Temperature | 4 hours | 2000 | 94.5% | [7] |
| 4°C | 24 hours | Not Specified | Unstable | [4][9] |
| Room Temperature | 24 hours | Not Specified | Unstable | [4][9] |
Table 2: Freeze-Thaw Stability of Remdesivir in Human Plasma
| Number of Cycles | Analyte Concentration (ng/mL) | Stability (% of Initial Concentration) | Reference |
| 4 | 1.5 | Within ±15% | [7] |
| 4 | 4000 | Within ±15% | [7] |
Experimental Protocols
Protocol 1: Stabilized Sample Preparation for this compound in Human Plasma
This protocol is designed for the extraction of Remdesivir and its deuterated internal standard from human plasma for LC-MS/MS analysis, incorporating steps to minimize degradation.
-
Sample Collection and Stabilization:
-
Collect whole blood in K₂EDTA tubes.
-
Centrifuge at 1300 x g for 10 minutes at 4°C to separate plasma.
-
Immediately transfer the plasma to a new tube and acidify by adding formic acid to a final concentration of 0.1-1% (v/v). For example, add 10 µL of 10% formic acid to 90 µL of plasma.
-
Vortex gently to mix.
-
-
Protein Precipitation:
-
Place 50 µL of the acidified plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at the desired concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Visualizations
Diagram 1: Recommended Workflow for this compound Sample Preparation
Caption: Workflow for preparing stabilized plasma samples for this compound analysis.
Diagram 2: Degradation Pathway of Remdesivir
Caption: Simplified degradation pathway of Remdesivir in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Remdesivir-d4 Autosampler Carryover
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carryover of Remdesivir-d4 in liquid chromatography (LC) systems. Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can significantly impact the accuracy and reliability of quantitative bioanalytical data.[1][2][3][4][5] This guide provides a structured approach to identifying and mitigating the sources of this compound carryover.
Troubleshooting Guide
This section addresses specific issues related to this compound carryover in a question-and-answer format.
Q1: What are the common causes of this compound autosampler carryover?
A1: Autosampler carryover for compounds like this compound can stem from several sources within the LC system. The primary contributors are often:
-
Adsorption: The analyte can adsorb to various surfaces within the sample flow path, including the needle, injection valve, rotor seal, and sample loop.[2][3][4] Hydrophobic interactions and hydrogen bonding can play a significant role in the adsorption of molecules like Remdesivir (B604916).
-
Inadequate Washing: The wash solvent and protocol may not be effective at removing all traces of this compound from the autosampler components between injections.[1][6] The choice of solvent, volume, and contact time are critical.
-
Hardware Issues: Worn or scratched components, such as the rotor seal or needle seat, can create dead volumes or rough surfaces that trap the analyte.[5][7] The type of materials used in the flow path can also influence carryover.
-
Sample Matrix Effects: Components in the sample matrix can sometimes exacerbate carryover by altering the solubility of this compound or by competing for binding sites on the autosampler surfaces.
Q2: How can I systematically identify the source of the carryover?
A2: A systematic approach is crucial to pinpointing the source of carryover.[5] The following steps can help isolate the problem:
-
Confirm Carryover: Inject a high-concentration standard of this compound followed by one or more blank injections. The presence of a peak at the retention time of this compound in the blank confirms carryover.[3][4]
-
Isolate the Autosampler: To determine if the autosampler is the primary source, perform a manual injection, bypassing the autosampler if your system allows. If the carryover disappears, the autosampler is the likely culprit.[8]
-
Component-by-Component Analysis: If possible, systematically bypass or replace components in the autosampler flow path (e.g., sample loop, injection valve) to see if the carryover is eliminated.
Q3: What are the best practices for selecting an autosampler wash solvent for this compound?
A3: The choice of wash solvent is critical for minimizing carryover and is compound-specific.[6] For Remdesivir, which is known to be prepared in solvents like DMSO and Methanol, the following should be considered:
-
Solubility: The wash solvent must be strong enough to solubilize this compound effectively.[6] Since Remdesivir stock solutions are often prepared in DMSO or methanol[9][10], these or similar strong organic solvents are good starting points.
-
Solvent Composition: A mixture of solvents is often more effective than a single solvent. For instance, a combination of a strong organic solvent to dissolve the compound and a second solvent to rinse it away can be highly effective.[1] Adding a small amount of acid or base to the wash solvent can help disrupt interactions between the analyte and the autosampler surfaces, but compatibility with your LC-MS system must be considered.
-
Multi-Solvent Wash Stations: Utilizing an autosampler with a multi-solvent wash station allows for a more sophisticated cleaning protocol, using different solvents in sequence to maximize cleaning efficiency.[1]
Q4: How can I optimize the autosampler wash protocol?
A4: Optimizing the wash protocol involves more than just selecting the right solvent. Consider the following parameters:
-
Wash Volume: Ensure the volume of the wash solvent is sufficient to thoroughly flush the entire sample flow path, including the needle and sample loop.
-
Wash Duration and Repetitions: Increasing the duration of the wash or the number of wash cycles can significantly reduce carryover.[11]
-
Pre- and Post-Injection Washes: Implementing both pre-injection and post-injection washes can be more effective than a post-injection wash alone.[11]
-
Needle Wash: Pay special attention to the needle wash, as the outer surface of the needle can be a significant source of carryover.[3][4] Ensure the needle is fully immersed in the wash solvent and that the wash station is functioning correctly.
Q5: Can autosampler hardware contribute to carryover, and what should I check?
A5: Yes, the physical components of the autosampler can be a major source of carryover.[2] Key areas to inspect include:
-
Rotor Seal and Stator: These components in the injection valve are subject to wear and can develop scratches or deposits that trap the analyte.[5][7] Regular inspection and replacement are recommended. Using rotor seals made of materials like PEEK, Tefzel, or Delrin may reduce adsorption of hydrophobic compounds.[3][4]
-
Sample Needle and Seat: Scratches or damage to the needle or needle seat can create areas where the sample can be retained.
-
Tubing and Connections: Ensure all tubing is clean and that connections are free of dead volumes.
Q6: Are there specific injection techniques that can help minimize carryover?
A6: The injection mode can influence the degree of carryover.
-
Full Loop vs. Partial Loop Injection: A full loop injection, where the entire volume of the sample loop is injected, can be more effective at flushing the loop and reducing carryover compared to a partial loop injection.[12]
-
Injection Volume: Injecting the smallest volume necessary for adequate sensitivity can help reduce the total amount of analyte introduced into the system, thereby lowering the potential for carryover.
Q7: What should I do if I still observe carryover after extensive troubleshooting?
A7: If carryover persists, consider these additional strategies:
-
Blank Injections: Run one or more blank injections between high-concentration samples to wash the system.[9]
-
Column Wash: The analytical column itself can be a source of carryover.[2] A thorough column wash with a strong solvent at the end of each run or batch can help. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[2]
-
Method Modification: In some cases, adjusting the mobile phase composition, such as adding a small amount of an additive like ammonium (B1175870) acetate, can help reduce carryover by improving the solubility of the analyte in the mobile phase.[7]
Quantitative Data on Carryover Reduction
The following table summarizes findings from a study on optimizing a wash protocol to reduce carryover. The carryover is expressed as a percentage of the Lower Limit of Quantitation (LLOQ).
| Wash Protocol | Resulting Carryover (% of LLOQ) | Reference |
| Standard Fast Wash (ACN/H₂O) | >500% | [1] |
| 3x DMSO wash followed by ACN/H₂O | 172% | [1] |
| 6x 50/50 DMSO/Methanol | 100% | [1] |
| Optimized 50/50 DMSO-MeOH protocol | 35% | [1] |
Experimental Protocols
Protocol 1: Evaluation of Autosampler Carryover
-
Prepare Samples: Prepare a high-concentration standard of this compound (e.g., at the Upper Limit of Quantitation, ULOQ) and a blank sample (injection solvent).
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the high-concentration standard.
-
Inject a series of at least three blank samples immediately following the high-concentration standard.
-
-
Data Analysis:
Protocol 2: Optimization of Autosampler Wash Method
-
Select Wash Solvents: Based on the solubility of this compound, select a range of potential wash solvents and solvent mixtures to test (e.g., Methanol, Acetonitrile, Isopropanol, DMSO, and mixtures thereof).
-
Design Experiments: Systematically vary the following parameters:
-
Wash solvent composition.
-
Wash volume.
-
Number of wash cycles.
-
Use of pre- and/or post-injection washes.
-
-
Evaluate Carryover: For each set of wash parameters, perform the carryover evaluation protocol described above.
-
Compare Results: Create a table to compare the carryover percentage for each condition and identify the most effective wash method.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting this compound autosampler carryover.
Caption: A flowchart for systematic troubleshooting of autosampler carryover.
Frequently Asked Questions (FAQs)
Q: Why might this compound be particularly prone to carryover?
A: Remdesivir is a relatively complex and hydrophobic molecule. Such compounds can have a higher tendency to adsorb to surfaces within the autosampler and LC system. The deuterated form, this compound, is expected to have very similar physicochemical properties to the non-deuterated form and thus similar susceptibility to carryover.
Q: Is it necessary to use a deuterated internal standard for Remdesivir analysis?
A: Yes, using a stable isotope-labeled internal standard like Remdesivir-d5 is highly recommended for quantitative LC-MS analysis.[10] It helps to correct for variability in sample preparation, injection volume, and matrix effects. However, it is important to note that even with a deuterated internal standard, significant carryover of the analyte can still compromise the accuracy of the results, especially at the lower limit of quantitation. There can also be differential adsorption between the analyte and its deuterated analog.[2]
Q: How often should I perform carryover checks?
A: Carryover checks should be an integral part of method development and validation. During routine analysis, it is good practice to run a blank after the highest concentration standard in your calibration curve and after any samples that are expected to have a high concentration of this compound.
Q: Can the LC column contribute to carryover?
A: Yes, the analytical column can also be a source of carryover, although the autosampler is often the primary contributor.[2] If carryover persists after troubleshooting the autosampler, a thorough column wash with a strong solvent should be performed. In some cases, dedicating a column to a specific assay can help minimize carryover from other analyses.[8]
References
- 1. grupobiomaster.com [grupobiomaster.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Remdesivir-d4 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remdesivir-d4. The focus is on the critical impact of mobile phase composition on the ionization efficiency of this compound in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Remdesivir (B604916) and its deuterated analog, this compound, exhibit a strong and reliable response in the positive electrospray ionization (ESI) mode.[1] Most published methods utilize positive ESI to monitor the protonated molecule [M+H]+. While negative ion mode can be used, the positive ion mode generally provides better sensitivity for Remdesivir itself.
Q2: Which mobile phase additives are recommended for robust this compound ionization?
A2: The choice of mobile phase additive is crucial for protonation and achieving a stable signal.
-
Formic Acid (FA): This is the most commonly used and recommended additive. A concentration of 0.1% to 0.2% in both the aqueous and organic mobile phase components is effective for enhancing the [M+H]+ signal.[2][3] Formic acid also contributes to the stability of Remdesivir in biological matrices like plasma.[4][5][6]
-
Ammonium Formate (B1220265)/Ammonium Acetate: These salt additives are also utilized in some methods, particularly when chromatographic retention needs to be modulated or when analyzing metabolites alongside the parent drug.[7] They can help control the pH and improve peak shape.
-
Triethylamine (B128534) (TEA): While less common due to its potential for ion suppression in mass spectrometry, some studies have reported successful methods using a 0.1% triethylamine buffer.[1]
Q3: What are the typical organic solvents and gradients used in the mobile phase?
A3: Acetonitrile (B52724) is the preferred organic solvent for the analysis of this compound, often used in a gradient elution with water.[2][3] Methanol has also been successfully employed.[4][8] A typical gradient might start with a low percentage of the organic phase and ramp up to elute this compound and separate it from other matrix components.
Q4: Can the sample matrix affect the ionization of this compound?
A4: Yes, the sample matrix, such as human plasma, can influence the ionization efficiency. Studies have shown that the presence of plasma components can lead to ion enhancement, increasing the signal of Remdesivir.[9] It is crucial to use a deuterated internal standard like this compound to compensate for these matrix effects and ensure accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Inappropriate mobile phase pH. | Ensure the mobile phase is acidic to promote protonation. Add 0.1% formic acid to both aqueous and organic mobile phase components.[2][3] |
| Sub-optimal ionization mode. | Confirm that the mass spectrometer is operating in positive electrospray ionization (ESI) mode.[1] | |
| Ion suppression from mobile phase additives. | If using additives other than formic acid (e.g., TEA), consider switching to a more MS-friendly modifier. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | The addition of a small concentration of an acidic modifier like formic acid can improve peak shape. |
| Incompatible mobile phase composition. | Optimize the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Experiment with different gradients. | |
| Signal Instability or Drift | Instability of Remdesivir in the sample. | Acidifying the plasma sample with diluted formic acid can improve the stability of the analyte.[4][5][6] |
| Fluctuations in the ESI source. | Ensure proper maintenance and cleaning of the mass spectrometer's ion source. | |
| Inconsistent Results Between Samples | Significant matrix effects. | Always use a stable isotope-labeled internal standard, such as this compound, to normalize for variations in ionization efficiency caused by the matrix.[9] |
| Inefficient sample clean-up. | Employ a robust sample preparation method like protein precipitation or solid-phase extraction to minimize matrix interferences. |
Experimental Protocols
General LC-MS/MS Method for this compound Analysis
This protocol is a synthesis of common practices found in the literature.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for Remdesivir and this compound should be optimized on the instrument. A common transition for Remdesivir is m/z 603.2 -> 200.1.[10]
Quantitative Data Summary
The following table summarizes the impact of different mobile phase compositions on key analytical parameters as reported in various studies.
| Mobile Phase Composition | Ionization Mode | Column Type | Reported Linearity Range (ng/mL) | Key Outcome | Reference |
| 0.2% Formic acid in water / Acetonitrile | ESI+ | Not Specified | Favipiravir (B1662787): Not specified, Remdesivir: Not specified | Optimized for simultaneous analysis of Favipiravir and Remdesivir. | [2] |
| 0.1% Triethylamine in water / Acetonitrile (50:50 v/v) | ESI+ | Inertsil ODS C18 | 1 - 20 | Good chromatographic separation and mass transitions. | [1] |
| 1% Formic acid in water / 1% Formic acid in acetonitrile | ESI+ | Phenomenex® Synergi™ HPLC Fusion-RP | 0.5 - 5000 | Excellent accuracy and precision. | [9] |
| 0.1% Formic acid in water / 0.1% Formic acid in 95% acetonitrile | ESI+ | Zorbax C18 | 0 - 1000 | Successful therapeutic drug monitoring. | [3] |
| 10 mM Ammonium formate (pH 3.5) / Acetonitrile | Not Specified (likely UV) | Hypersil BDS C18 | 2 - 10 µg/mL | Cost-effective method for pure and pharmaceutical forms. | [7] |
| Water with 0.05% formic acid / Acetonitrile with 0.05% formic acid | ESI+ | Acquity® HSS T3 | 0.98 - 1000 | Good linearity and low limit of quantification. | [11] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Impact of mobile phase additives on analysis.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
Technical Support Center: Isotopic Crosstalk Between Remdesivir and Remdesivir-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with isotopic crosstalk between Remdesivir (B604916) and its deuterated internal standard, Remdesivir-d4, during bioanalytical experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the quantification of Remdesivir using this compound as an internal standard.
Question: I am observing a signal in the Remdesivir MRM channel at the retention time of the internal standard (IS), even in my zero samples (blank matrix spiked with IS only). What could be the cause?
Answer:
This observation may be indicative of isotopic crosstalk from this compound to the Remdesivir channel or contamination of the internal standard.
Potential Causes:
-
Isotopic Contribution: The deuterated internal standard, this compound, may contain a small percentage of unlabeled Remdesivir (M+0) as an impurity from its synthesis.
-
In-source Fragmentation: The this compound may lose deuterium (B1214612) atoms in the mass spectrometer's ion source, leading to the formation of ions with the same mass-to-charge ratio (m/z) as unlabeled Remdesivir.
-
Collision Cell Crosstalk: In a tandem mass spectrometer, ions from one transition may not be completely cleared from the collision cell before the next transition is monitored. This can lead to signal from the high-concentration internal standard "leaking" into the analyte channel, especially if they share a common product ion.[1][2]
Troubleshooting Steps:
-
Assess the Contribution of the Internal Standard:
-
Prepare a sample containing only the this compound internal standard at the working concentration in the mobile phase.
-
Acquire data and monitor both the Remdesivir and this compound MRM transitions.
-
The peak area of Remdesivir in this sample should be less than 5% of the peak area of Remdesivir at the Lower Limit of Quantification (LLOQ).
-
-
Optimize Chromatographic Separation:
-
If possible, modify your HPLC or UHPLC method to achieve baseline separation of Remdesivir and this compound. Even a slight separation can help mitigate crosstalk.
-
-
Adjust Mass Spectrometer Parameters:
-
Increase the inter-scan delay or pause time between the MRM transitions for Remdesivir and this compound to ensure the collision cell is cleared of ions from the previous transition.[2]
-
If crosstalk persists, consider selecting a different, more specific product ion for Remdesivir that is not formed from this compound.
-
-
Evaluate a Different Lot of Internal Standard:
-
If the issue is suspected to be an impurity in the internal standard, test a different manufacturing lot of this compound.
-
Question: My calibration curve for Remdesivir is non-linear, particularly at the higher concentrations. Could this be related to isotopic crosstalk?
Answer:
Yes, non-linearity in the calibration curve, especially at the upper limit of quantification (ULOQ), can be a symptom of isotopic crosstalk from the analyte to the internal standard channel.
Potential Causes:
-
Analyte Contribution to IS Signal: At high concentrations, the natural isotopic abundance of elements (like Carbon-13) in Remdesivir can lead to a small but significant signal at the m/z of the deuterated internal standard (M+4). This artificially inflates the internal standard signal, leading to a non-linear response.
-
Detector Saturation: At very high analyte concentrations, the detector may become saturated, leading to a non-linear response.
Troubleshooting Steps:
-
Assess Analyte Contribution to the IS Channel:
-
Prepare a sample containing only Remdesivir at the ULOQ concentration in the mobile phase.
-
Acquire data and monitor both the Remdesivir and this compound MRM transitions.
-
The peak area in the this compound channel should be less than 1% of the average internal standard peak area in your study samples.
-
-
Dilute High-Concentration Samples:
-
If the issue is primarily at the high end of the calibration curve, you may need to dilute your high-concentration quality control (QC) samples and any study samples that fall in this range.
-
-
Adjust the Concentration of the Internal Standard:
-
Using a higher concentration of the internal standard can sometimes help to minimize the relative contribution of the analyte's isotopic signal. However, be cautious as this can also increase the potential for crosstalk from the IS to the analyte channel.
-
-
Use a Different Internal Standard:
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of Remdesivir and this compound analysis?
Isotopic crosstalk refers to the interference between the mass spectrometric signals of an analyte (Remdesivir) and its stable isotope-labeled internal standard (this compound).[1][2] This can occur in two ways:
-
IS to Analyte: The deuterated internal standard may contain impurities or lose deuterium, resulting in a signal in the analyte's mass channel.
-
Analyte to IS: The analyte, due to the natural abundance of heavy isotopes (e.g., ¹³C), can produce a signal in the internal standard's mass channel, especially at high analyte concentrations.
Q2: Why is this compound used as an internal standard?
Deuterated compounds like this compound are ideal internal standards for LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte (Remdesivir).[5] This means they behave similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, effectively compensating for variations in these steps. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the typical mass transitions for Remdesivir and its deuterated internal standards?
The following table summarizes common MRM transitions for Remdesivir and its internal standards found in the literature. Note that optimal transitions should be determined empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Remdesivir | 603.2 | 402.2 | |
| Remdesivir | 603.2 | 200.0 | [6] |
| Remdesivir-d5 | 608.0 | 205.0 | [6] |
| Remdesivir-¹³C₆ | 609.3 | 206.0 | [4] |
Q4: What is an acceptable level of isotopic crosstalk?
According to regulatory guidelines for bioanalytical method validation, the response of an interfering component at the retention time of the analyte should not be more than 20% of the response of the analyte at the LLOQ. For the internal standard, the response of an interfering component should not be more than 5% of the response of the internal standard in the LLOQ sample.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Remdesivir in human plasma based on published methods.[7][8][9]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Remdesivir and this compound at 1 mg/mL in DMSO.[7]
-
Prepare serial dilutions of the Remdesivir stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality controls.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in acetonitrile. This will be used as the protein precipitation solvent.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See the table in the FAQ section. Optimize collision energies and other source parameters for your specific instrument.
-
4. Data Analysis and Acceptance Criteria:
-
The calibration curve is constructed by plotting the peak area ratio (Remdesivir/Remdesivir-d4) against the nominal concentration of Remdesivir.
-
A weighted (1/x²) linear regression is typically used.
-
The precision and accuracy of the QCs should be within ±15% (±20% at the LLOQ).[10]
Visualizations
Caption: Conceptual diagram of bidirectional isotopic crosstalk.
Caption: Troubleshooting workflow for isotopic crosstalk issues.
References
- 1. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a UHPLC-MS/MS method for quantification of the prodrug remdesivir and its metabolite GS-441524: a tool for clinical pharmacokinetics of SARS-CoV-2/COVID-19 and Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Remdesivir Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Remdesivir (B604916) in biological matrices, with a specific focus on the use of Remdesivir-d4 as an internal standard. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in the development and validation of robust analytical methods for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Introduction
Remdesivir is a broad-spectrum antiviral prodrug that has been a critical therapeutic agent in managing viral infections, most notably COVID-19.[1][2][3][4] Accurate quantification of Remdesivir and its metabolites in biological fluids is paramount for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and patient safety.[5][6] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, offering high sensitivity and selectivity.[2][7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1][8]
This guide outlines the key performance characteristics of a validated LC-MS/MS method for Remdesivir, provides detailed experimental protocols, and offers a comparative analysis with alternative approaches.
Comparative Performance of Validated LC-MS/MS Methods for Remdesivir
The following table summarizes the performance characteristics of a representative validated LC-MS/MS method for the quantification of Remdesivir in human plasma, utilizing a deuterated internal standard. This data is compiled from published studies and serves as a benchmark for researchers developing their own assays.[1][9][10][11]
| Parameter | Method Using Deuterated Internal Standard (e.g., Remdesivir-d5) | Alternative Method (Hypothetical) |
| Linearity Range | 0.5 - 5000 ng/mL[1][3] | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[9] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[10][11] | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ)[10][11] | < 15% (< 20% at LLOQ) |
| Extraction Recovery | ~77%[1] | > 80% |
| Matrix Effect | Minimal and compensated by IS[1][10] | Potential for significant variability |
| Internal Standard | This compound (or similar deuterated analog) | Structurally similar analog (non-isotopic) |
Detailed Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS assay for Remdesivir quantification in human plasma, validated according to FDA and EMA guidelines.[1][10][12][13][14][15]
Materials and Reagents
-
Remdesivir reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
DMSO (for stock solutions)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in DMSO.
-
Working Standard Solutions: Serially dilute the Remdesivir primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration (e.g., 10 ng/mL) for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir: m/z 603.2 → 402.2 (quantifier), m/z 603.2 → 200.1 (qualifier)
-
This compound: m/z 607.2 → 406.2 (assuming a 4 Da shift)
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for Remdesivir, adhering to regulatory guidelines.
Caption: Workflow for the development and validation of a bioanalytical method for Remdesivir.
Comparison with Alternative Approaches
While LC-MS/MS with a deuterated internal standard is the gold standard, other approaches have been explored for Remdesivir quantification.
-
LC-UV: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can be used, but it generally lacks the sensitivity and selectivity of MS/MS, making it less suitable for low concentrations in complex biological matrices.[2][7]
-
Non-Isotopic Internal Standards: Using a structurally similar but non-isotopic internal standard is a viable alternative. However, these compounds may have different chromatographic behavior and ionization efficiency compared to the analyte, potentially leading to less effective correction for matrix effects.
-
Immunoassays: Ligand-binding assays, such as ELISA, could be developed for high-throughput screening. However, they may be susceptible to cross-reactivity with metabolites and are generally less precise and accurate than chromatographic methods.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacompass.com [pharmacompass.com]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle of Internal Standards: Remdesivir-d4 vs. Remdesivir-13C6 in Bioanalysis
In the precise world of pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of drug candidates. For Remdesivir (B604916), a key antiviral agent, stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a detailed comparison of two commonly used SIL internal standards for Remdesivir: the deuterated Remdesivir-d4 and the carbon-13 enriched Remdesivir-13C6. This comparison is intended for researchers, scientists, and drug development professionals to make an informed decision on the most suitable internal standard for their analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS analysis to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and instrument variability. An ideal internal standard should be chemically and physically identical to the analyte, with the only difference being its mass. This ensures that it behaves in the same manner as the analyte throughout the entire analytical process, leading to more accurate and precise results.
Performance Comparison: this compound vs. Remdesivir-13C6
General Characteristics of Deuterated vs. 13C-Labeled Standards:
-
Deuterated Standards (e.g., this compound): Deuterium (²H) is a common and cost-effective choice for isotopic labeling. However, deuterated standards can sometimes exhibit a phenomenon known as the "isotope effect," where the C-²H bond is stronger than the C-¹H bond. This can lead to slight differences in chromatographic retention time compared to the unlabeled analyte.[1][2] If the internal standard and the analyte do not perfectly co-elute, they may be affected differently by matrix components, potentially leading to quantification errors.[1][2]
-
13C-Labeled Standards (e.g., Remdesivir-13C6): Carbon-13 (¹³C) labeled standards are generally considered the superior choice.[3][4] The mass difference between ¹²C and ¹³C is smaller in percentage terms than that between ¹H and ²H, resulting in a negligible isotope effect on chromatographic behavior.[2] This ensures near-perfect co-elution with the analyte, providing more reliable compensation for matrix effects and other analytical variables.[4][5]
Quantitative Performance Data:
The following table summarizes the performance data from separate studies utilizing either a deuterated or a ¹³C-labeled internal standard for Remdesivir quantification. It is important to note that these results are from different laboratories and methodologies, and therefore, a direct comparison should be made with caution.
| Performance Parameter | Method Using Remdesivir-d5 (similar to -d4)[6][7] | Method Using Remdesivir-13C6[8] |
| Analyte | Remdesivir | Remdesivir |
| Internal Standard | Remdesivir-²H5 | U-ring-remdesivir-¹³C₆ |
| Matrix | Human Plasma | Human Serum |
| Linearity Range | 0.5–5000 ng/mL | Not explicitly stated in the provided abstract, but part of a multi-analyte panel. |
| Accuracy (% Deviation) | < 9.8% between-run variations | Inaccuracy values of ≤ 9.59% for all quality controls in the multi-analyte method. |
| Precision (% CV) | < 5.2% within-run variations, < 9.8% between-run | Imprecision values of ≤ 11.1% for all quality controls in the multi-analyte method. |
| Extraction Efficiency | 77% | Not explicitly stated. |
| Matrix Effect | 123% | Not explicitly stated for Remdesivir alone, but the use of SIL analogues is intended to compensate for matrix effects.[8] A different study noted a significant matrix enhancement for Remdesivir's signal, which underscores the importance of a co-eluting internal standard.[9] |
Key Takeaways from the Data:
Both the deuterated and ¹³C-labeled internal standards have been successfully used to develop and validate robust LC-MS/MS methods for the quantification of Remdesivir in biological matrices. The reported accuracy and precision for both methods fall within the acceptable limits set by regulatory guidelines.
However, the theoretical advantages of ¹³C-labeled standards, particularly the mitigation of chromatographic isotope effects, suggest that Remdesivir-13C6 would be the more reliable choice for ensuring the highest data quality, especially in complex matrices where significant matrix effects are anticipated.
Experimental Protocols
Below are generalized experimental protocols based on the methodologies described in the cited literature for the quantification of Remdesivir using either a deuterated or ¹³C-labeled internal standard.
Experimental Protocol Using Deuterated Internal Standard (Remdesivir-d5)
This protocol is based on the method described by Nguyen, et al. (2021).[6][7]
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (Remdesivir-²H5).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Remdesivir: e.g., m/z 603.2 → 402.2
-
Remdesivir-²H5: e.g., m/z 608.2 → 407.2 (Note: exact transitions may vary based on instrumentation and specific deuteration pattern).
-
-
Experimental Protocol Using ¹³C-Labeled Internal Standard (Remdesivir-13C6)
This protocol is based on the multi-analyte method described by Burhenne, et al. (2021).[8]
-
Sample Preparation:
-
To a specified volume of human serum, add the internal standard working solution containing U-ring-remdesivir-¹³C₆.
-
Perform protein precipitation with an organic solvent (e.g., methanol).
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or further diluted before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A two-dimensional ultra-high performance liquid chromatography (2D-UHPLC) setup with online solid-phase extraction (SPE).
-
Chromatographic Columns: An SPE column for sample cleanup and an analytical C18 column for separation.
-
Mobile Phase: A gradient elution using aqueous and organic mobile phases containing a modifier like formic acid.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions:
-
Remdesivir: (Specific m/z transitions to be optimized for the instrument used).
-
U-ring-remdesivir-¹³C₆: (Specific m/z transitions corresponding to the +6 Da mass shift).
-
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in choosing an internal standard.
Caption: A typical bioanalytical workflow for Remdesivir quantification.
Caption: Decision guide for selecting an internal standard.
Conclusion and Recommendation
Both this compound and Remdesivir-13C6 are viable internal standards for the bioanalysis of Remdesivir. The choice between them may depend on the specific requirements of the study and available resources.
-
This compound can provide acceptable performance and is a more cost-effective option. However, careful validation is crucial to ensure that any potential chromatographic shift does not compromise the accuracy of the results, especially when dealing with variable and complex biological matrices.
-
Remdesivir-13C6 represents the gold standard. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and the most reliable correction for analytical variability. For pivotal studies such as those supporting regulatory submissions, or when the highest level of data integrity is required, the investment in Remdesivir-13C6 is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Remdesivir Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes key performance characteristics and experimental protocols from various validated methods to assist researchers in selecting or developing appropriate analytical techniques for their specific needs.
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the quantitative performance of several published methods for Remdesivir (B604916) analysis. These methods have been validated in human plasma and employ a deuterated internal standard.
Table 1: Method Validation Parameters for Remdesivir Quantification
| Parameter | Method 1 (Nguyen et al., 2021) | Method 2 (Xiao et al., 2021)[1][2] | Method 3 (Bioanalytical Solutions)[3] | Method 4 (Kirkpatrick et al.) |
| Internal Standard | Remdesivir-d5 | Remdesivir-d7 | Remdesivir-d5 | Isotopic Internal Standards |
| Calibration Range | 0.5–5000 ng/mL | 4–4000 ng/mL | 50–5000 ng/mL | 20–5000 ng/mL |
| Linearity (r²) | Not explicitly stated, but used quadratic regression (1/x²) | >0.99 (implied) | 0.9978 | 0.99 - 1.00 |
| LLOQ | 0.5 ng/mL | 4 ng/mL | 50 ng/mL | 20 ng/mL |
| Intra-day Precision (%CV) | <5.2% | <6.6% | <6.65% | <11.2% |
| Inter-day Precision (%CV) | <9.8% | <6.6% | <6.65% | <11.2% |
| Accuracy (% Deviation/Bias) | Within ±5.2% (implied) | Within ±11.5% | 95.22–110.74% | Within ±15% |
| Extraction Recovery | ~77% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Matrix Effect | ~123% | Not explicitly stated | No significant effect mentioned | No interference discovered |
This table provides a summary of key validation parameters. For full details, please refer to the cited publications.
Experimental Protocols
The methodologies outlined below are representative of the common approaches used for the quantification of Remdesivir in a research setting.
I. Sample Preparation: Protein Precipitation
A prevalent and straightforward technique for sample preparation is protein precipitation, which effectively removes the majority of proteinaceous matrix components from the plasma sample.
Protocol Example (based on Nguyen et al., 2021): [4]
-
Aliquoting : Transfer 50 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.
-
Addition of Internal Standard : Add 200 µL of the internal standard working solution (e.g., Remdesivir-d5 in 1% formic acid in acetonitrile).
-
Precipitation : Vortex the mixture for approximately 1 minute to ensure thorough mixing and induce protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new vial or plate for LC-MS/MS analysis.
II. Liquid Chromatography
Chromatographic separation is crucial for resolving Remdesivir and its deuterated internal standard from endogenous matrix components. Reversed-phase chromatography is the standard approach.
Table 2: Comparison of Liquid Chromatography Conditions
| Parameter | Method 1 (Nguyen et al., 2021) | Method 2 (Xiao et al., 2021)[1][2] | Method 3 (Avataneo et al., 2020) |
| LC System | Not specified | Acquity UPLC | QSight 220 UHPLC-MS/MS system |
| Column | Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm) | Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) | Acquity HSS T3 (2.1 × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Water with 0.05% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | 0.3 mL/min | Not specified | Not specified |
| Run Time | ~3.5 minutes | 3.4 minutes | Not specified |
| Gradient | Gradient elution applied | Optimized gradients for each analyte | Gradient of water and acetonitrile |
III. Tandem Mass Spectrometry (MS/MS)
Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Table 3: Representative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Remdesivir | 603.2 | 402.1 | ESI+ |
| Remdesivir-d5 | 608.2 | 407.1 | ESI+ |
| GS-441524 (Metabolite) | 292.1 | 163.1 | ESI+ |
| GS-704277 (Metabolite) | 459.0 | 200.0 | ESI- |
Note: Specific m/z values may vary slightly between instruments and studies. The values presented are common examples.
Visualized Workflows and Pathways
The following diagrams illustrate the typical experimental workflow for Remdesivir bioanalysis and the metabolic pathway of the drug.
Caption: General workflow for Remdesivir bioanalysis.
Caption: Simplified metabolic pathway of Remdesivir.[1][2]
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Remdesivir-d4 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity
In the landscape of antiviral drug development and therapeutic drug monitoring, the accurate quantification of agents like Remdesivir (B604916) is paramount. This guide provides a comparative analysis of the bioanalytical performance of Remdesivir-d4 as an internal standard, focusing on linearity and sensitivity. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Remdesivir and its primary metabolite, GS-441524, in biological matrices.
Quantitative Performance of Remdesivir Bioanalytical Methods
The use of a stable isotope-labeled internal standard, such as this compound or other deuterated/carbon-13 labeled analogues, is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.[1]
Table 1: Linearity and Sensitivity of Remdesivir Quantification
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| Remdesivir-d5 | Remdesivir | Human Plasma | 50 - 5000 | 50 | Not Reported | 0.9978[2] |
| Remdesivir-²H5 | Remdesivir | Human Plasma | 0.5 - 5000 | 0.5 | Not Reported | Not Reported[3] |
| Remdesivir-¹³C6 | Remdesivir, GS-441524 | Human Plasma | 1 - 5000 (RDV), 5 - 2500 (GS-441524) | 1 (RDV), 5 (GS-441524) | 0.5 (RDV), 2 (GS-441524) | >0.99[1] |
| [U-Ring-¹³C6]-Remdesivir, [¹³C5]-GS-441524 | Remdesivir, GS-441524 | Human Plasma | 100 - 5000 (RDV), 5 - 500 (GS-441524) | 100 (RDV), 5 (GS-441524) | Not Reported | >0.99[4] |
| Not Specified | Remdesivir, GS-441524, GS-704277 | Human Plasma | 4 - 4000 (RDV), 2 - 2000 (GS-441524), 2 - 2000 (GS-704277) | 4 (RDV), 2 (GS-441524 & GS-704277) | Not Reported | Not Reported[5] |
| Dapivirine-d11 | Remdesivir, GS-441524 | Human Serum | 0.0375 - 135 (RDV), 0.375 - 1350 (GS-441524) | 0.0375 (RDV), 0.375 (GS-441524) | 0.0375 (RDV), 0.375 (GS-441524) | 0.998 (RDV), 0.996 (GS-441524)[6] |
| Acyclovir | Remdesivir, Favipiravir (B1662787) | Volumetric Absorptive Microsampling | 2 - 8000 (RDV) | 2 | Not Reported | >0.99[7] |
Table 2: Comparison of Alternative Internal Standards
| Internal Standard | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound/d5/¹³C6 (Stable Isotope Labeled) | Co-elutes with the analyte, providing the most effective compensation for matrix effects and instrument variability.[8] | Highest accuracy and precision. Considered the "gold standard". | Higher cost and less availability compared to structural analogues.[8] |
| Dapivirine-d11 (Structurally Unrelated) | Used when a stable isotope-labeled standard is unavailable. Chosen for similar extraction recovery and chromatographic behavior.[6] | Lower cost. | May not fully compensate for analyte-specific matrix effects or ionization suppression/enhancement. |
| Acyclovir (Structurally Related Analogue) | Acyclovir is a nucleoside analogue with some structural similarities to Remdesivir's core.[7] | More affordable and readily available than stable isotope-labeled standards. | Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention compared to Remdesivir, potentially compromising accuracy. |
Experimental Protocols
The following is a generalized experimental protocol for the bioanalysis of Remdesivir in human plasma using a deuterated internal standard, based on common methodologies.[1][2][5]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Remdesivir-d5 in methanol).
-
Add 100 µL of acetonitrile (B52724) to precipitate plasma proteins.[4]
-
For stabilization of Remdesivir and its metabolites, plasma samples can be treated with formic acid.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 40°C.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Remdesivir and its internal standard are monitored. For example:
4. Calibration and Quality Control
-
Calibration curves are prepared by spiking blank plasma with known concentrations of Remdesivir and a fixed concentration of the internal standard.[4]
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.[2]
Visualizations
References
- 1. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Accuracy and Precision of Remdesivir Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antiviral drug Remdesivir (B604916) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard to ensure accuracy and precision. This guide provides a comparative assessment of various deuterated and carbon-13 labeled Remdesivir analogs used as internal standards, with a focus on Remdesivir-d4 and its counterparts, supported by experimental data from published studies.
Performance of this compound and Alternative Internal Standards
The choice of internal standard is critical to compensate for variability during sample preparation and analysis. Isotopically labeled analogs of the analyte, such as this compound, are ideal as they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio. Several studies have validated LC-MS/MS methods for Remdesivir quantification using different stable isotope-labeled internal standards. The following table summarizes the reported accuracy and precision data for Remdesivir quantification using this compound and other common isotopically labeled internal standards.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %Nominal) | Linearity (r²) | Reference |
| This compound | 1 - 20 | Within acceptable limits | Within acceptable limits | 85-115% | >0.999 | [1] |
| Remdesivir-d5 | 50 - 5000 | <6.65% | <4.61% | 95.22-110.74% | 0.9978 | [2][3] |
| Remdesivir-²H5 | 0.5 - 5000 | <5.2% | <9.8% | Within ±15% (except LLOQ ±20%) | >0.9935 | [3][4][5][6] |
| Remdesivir-¹³C₆ | 1 - 5000 (µg/L) | Not explicitly stated | Not explicitly stated | Not explicitly stated | >0.995 | [5][7][8] |
Note: The performance metrics across different studies may vary due to differences in instrumentation, matrices, and experimental protocols. The data presented here is for comparative purposes.
Experimental Methodologies
The following sections detail the typical experimental protocols employed for the quantification of Remdesivir in biological matrices using a stable isotope-labeled internal standard like this compound.
Sample Preparation
A common and efficient method for extracting Remdesivir from plasma samples is protein precipitation.
-
Spiking: To a 50 µL plasma sample, add the internal standard solution (e.g., this compound).
-
Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724) (often in a 1:3 or 1:4 ratio of sample to solvent).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Some methods may include a dilution step of the supernatant.[7]
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: Waters Symmetry C18 (5 µm, 3.9 mm × 150 mm) or equivalent.[2]
-
Mobile Phase: A gradient elution is commonly used with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3 to 1 mL/min.[1][9]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for detection and quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Remdesivir: The specific precursor to product ion transition is monitored (e.g., m/z 603.2 → 402.2).
-
This compound (or other IS): The corresponding transition for the isotopically labeled internal standard is monitored (e.g., for Remdesivir-¹³C₆, m/z 609.2 → 402.2).
-
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for Remdesivir quantification.
Caption: Principle of internal standard use for quantification.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of analytes in biological matrices is a critical cornerstone of drug development. A key determinant in the quality of bioanalytical data is the appropriate selection and validation of an internal standard (IS). This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data, in alignment with the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Both the FDA and EMA have converged on the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation, which provides a unified framework for ensuring the quality and consistency of bioanalytical data.[1][2][3][4] A central tenet of this guideline is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[1][5] While SIL-ISs are widely regarded as the "gold standard," practical considerations sometimes necessitate the use of structural analogs.[6][7] This guide will elucidate the performance differences between these options to inform your bioanalytical method development.
Data Presentation: A Comparative Analysis of Internal Standard Performance
The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and chromatographic behavior.[6][8] This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[9] Below are tables summarizing quantitative data from studies comparing different types of internal standards.
Table 1: Performance Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards
| Analyte | Internal Standard Type | Key Performance Metric | Result | Conclusion |
| Everolimus (B549166) | Stable Isotope-Labeled (Everolimus-d4) | Method Comparison Slope | 0.95 | Closer agreement with the reference method, indicating higher accuracy.[10] |
| Structural Analog (32-desmethoxyrapamycin) | Method Comparison Slope | 0.83 | Acceptable performance, but less accurate than the SIL-IS.[10] | |
| Immunosuppressants | Stable Isotope-Labeled (ILISs) | Median Accuracy (EVE) | 9.1% | Both IS types showed comparable and acceptable performance in this study.[9] |
| (CsA, EVE, SIR, TAC) | Structural Analog (ANISs) | Median Accuracy (EVE) | 9.8% | Both IS types showed comparable and acceptable performance in this study.[9] |
Table 2: Performance Comparison of Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[6][11] | Typically co-elutes perfectly with the analyte.[6][12] | ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching.[6] | Demonstrates improved accuracy and precision.[6] | The use of ¹³C-IS significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[6] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, compromising the integrity of the standard. | Chemically more stable and not prone to isotopic exchange.[8] | ¹³C-labeled standards offer greater reliability and data integrity.[8] |
Experimental Protocols
Adherence to the ICH M10 guideline requires rigorous validation of the bioanalytical method.[2][3][13] The following are detailed methodologies for key experiments related to the use of internal standards.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[14]
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[14]
-
Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the IS.
-
Process a second set of blank samples spiked only with the internal standard at its working concentration.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.[14]
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank matrix with IS should be ≤ 20% of the analyte response at the LLOQ.[7]
-
The response of any interfering peak at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response.[7]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[15][16]
Protocol (Post-Extraction Spiking Method):
-
Obtain at least six different lots of the blank biological matrix.[15]
-
Prepare three sets of samples at low and high QC concentrations:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix lot:
-
MF = (Peak area in Set B) / (Peak area in Set A)[14]
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of IS)[14]
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[14]
Stability Assessment
Objective: To evaluate the stability of the analyte and the internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[14][17]
Protocol:
-
Use low and high QC samples for all stability tests.
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[14]
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[14]
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.[14]
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.[14]
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[14]
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14]
Mandatory Visualizations
To further clarify the processes involved in bioanalytical method validation and internal standard selection, the following diagrams have been generated using the DOT language.
References
- 1. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwide.com [worldwide.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. database.ich.org [database.ich.org]
Navigating Bioanalysis: A Comparative Guide to Remdesivir-d4 Recovery and Extraction Efficiency
For researchers, scientists, and drug development professionals at the forefront of antiviral research, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the recovery and extraction efficiency of Remdesivir-d4, a commonly used internal standard in the bioanalysis of the antiviral drug Remdesivir (B604916). We delve into experimental data from various extraction methodologies, offering a clear comparison with alternative internal standards to aid in the selection of the most robust and reliable methods for your research.
This guide presents a summary of quantitative data in structured tables, details the experimental protocols for key extraction methods, and visualizes the workflows for enhanced clarity and reproducibility.
Performance Snapshot: Comparing Extraction Efficiencies
The selection of an appropriate internal standard and extraction method is critical for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization. Deuterated standards like this compound are often preferred due to their similar physicochemical properties to the parent drug.
The following tables summarize the recovery and extraction efficiency data for this compound and an alternative internal standard, Acyclovir, from different studies. It is important to note that the data is compiled from separate studies employing different methodologies, and direct head-to-head comparisons should be made with this in mind.
| Internal Standard | Extraction Method | Matrix | Average Recovery / Extraction Efficiency (%) | Reference |
| Remdesivir-2H5 | Protein Precipitation | Human Plasma | 77 | [1] |
| Acyclovir | Protein Precipitation | Human Blood | 64.54 - 79.19 | [2][3] |
Table 1: Comparison of Average Recovery/Extraction Efficiency for Different Internal Standards.
| Analyte | Extraction Method | Matrix | Average Recovery / Extraction Efficiency (%) | Reference |
| Remdesivir | Protein Precipitation | Human Plasma | 77 | [1] |
| Remdesivir | Protein Precipitation | Human Blood | 80.55 - 83.38 | [2][3] |
| Remdesivir | Vortex-Assisted, Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME) | Human Plasma | 85.68 - 116.74 | [4][5] |
Table 2: Comparison of Remdesivir Recovery/Extraction Efficiency Across Different Methods.
In-Depth Look: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are the methodologies employed in the studies cited in this guide.
Protocol 1: Protein Precipitation for Remdesivir-2H5
This method utilizes a simple and rapid protein precipitation technique for the extraction of Remdesivir and its deuterated internal standard from human plasma.
Materials:
-
Human plasma samples
-
Remdesivir and Remdesivir-2H5 reference standards
-
Acetonitrile (ACN)
-
Formic Acid
-
Waters Ostro 96-well plate
Procedure:
-
Spike human plasma samples with Remdesivir and Remdesivir-2H5 internal standard.
-
Add 300 µL of ACN containing 1% formic acid to 100 µL of the plasma sample in a Waters Ostro 96-well plate.
-
Vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Acyclovir
This protocol details the extraction of Remdesivir and Acyclovir as an internal standard from human blood using protein precipitation.
Materials:
-
Human blood samples
-
Remdesivir and Acyclovir reference standards
Procedure:
-
Spike human blood samples with Remdesivir and Acyclovir internal standard.
-
Add 500 µL of methanol to the blood sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Sonicate for 20 minutes.
-
Centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 3: Vortex-Assisted, Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME) for Remdesivir
This protocol describes a microextraction technique for Remdesivir from human plasma, which has shown high extraction recovery.
Materials:
-
Human plasma samples
-
Remdesivir reference standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Acetonitrile (ACN)
Procedure:
-
Pipette 50 µL of human plasma into a glass test tube.
-
Add 2.0 mL of 0.1 N HCl and vortex for 30 seconds.
-
Add 2.5 g of (NH₄)₂SO₄ and 500 µL of ACN.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Collect the upper organic layer for analysis.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the described extraction protocols.
A diagram illustrating the protein precipitation workflow for this compound extraction.
A diagram of the vortex-assisted, salt-induced liquid-liquid microextraction workflow.
A logical comparison of deuterated vs. non-deuterated internal standards.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 3. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Remdesivir-d4 under different storage conditions
For researchers and drug development professionals, understanding the stability of a drug candidate under various environmental conditions is paramount to ensuring its quality, efficacy, and safety. This guide provides a comparative analysis of the stability of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir, against other antiviral agents. Due to the limited direct public data on the stability of this compound, this guide leverages extensive data from forced degradation studies of Remdesivir as a close surrogate. Deuteration is a common strategy to enhance metabolic stability and can positively influence a drug's shelf-life by slowing down certain degradation pathways.[][2][3] Therefore, the stability profile of this compound is anticipated to be at least comparable to, if not better than, that of Remdesivir.
Comparative Stability Under Stress Conditions
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. The table below summarizes the stability of Remdesivir under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines, and compares it with other antiviral drugs, Favipiravir and Molnupiravir.
| Stress Condition | Remdesivir | Favipiravir | Molnupiravir |
| Acidic Hydrolysis | Susceptible to degradation. | Shows some degradation. | Susceptible to degradation. |
| Alkaline Hydrolysis | Highly susceptible to degradation. | Shows significant degradation. | Highly susceptible to degradation, with complete degradation observed under certain conditions.[4] |
| Neutral Hydrolysis | Susceptible to degradation. | Generally stable. | Information not readily available. |
| Oxidative Stress | Susceptible to degradation. | Sensitive to peroxide degradation.[5][6] | Shows some degradation. |
| Thermal Stress | Generally stable. | Generally stable. | Generally stable. |
| Photolytic Stress | Generally stable. | Generally stable. | Generally stable. |
Note: The stability of this compound is inferred from data on Remdesivir. The kinetic isotope effect suggests that the C-D bond is stronger than the C-H bond, which may lead to enhanced stability of this compound against certain degradation pathways.[][2]
Experimental Protocols for Stability Testing
The stability-indicating methods for Remdesivir and its alternatives predominantly rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Forced Degradation Study Protocol for Remdesivir
A typical forced degradation study for Remdesivir involves subjecting a solution of the drug to the following conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated for a specified period.
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with heating.
-
Neutral Hydrolysis: The drug solution is refluxed in water.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., 70°C) for an extended period.
-
Photolytic Degradation: The drug solution or solid drug is exposed to UV light.
Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and separate the degradation products.
Chromatographic Conditions for Remdesivir Analysis
A common analytical method for assessing Remdesivir stability utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The key parameters of a typical method are:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength (e.g., 247 nm).
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
This method allows for the separation of Remdesivir from its degradation products, enabling accurate quantification of the drug's stability.
Visualizing the Stability Testing Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of a drug substance like this compound.
Caption: Workflow for Forced Degradation Studies.
The Significance of Deuteration on Stability
The replacement of hydrogen with deuterium (B1214612) can significantly impact a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[][2] This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, potentially leading to a longer half-life and improved stability in biological systems.[][2][3] While forced degradation studies primarily assess chemical stability, the enhanced metabolic stability of deuterated compounds is a critical factor for in vivo performance and long-term storage.
References
Navigating the Analytical Maze: A Comparative Guide to Interference Testing for Remdesivir-d4 Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly critical in the quantification of antiviral agents like Remdesivir and its deuterated internal standard, Remdesivir-d4. This guide provides a comprehensive comparison of analytical methodologies, focusing on interference testing to guarantee method specificity and selectivity. Experimental data and detailed protocols are presented to support the objective evaluation of these methods.
The accurate measurement of Remdesivir in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, such as this compound, is a standard practice in mass spectrometry-based assays to correct for matrix effects and variations in sample processing. However, the potential for interference from other substances remains a significant challenge that must be rigorously assessed during method validation.
The Critical Role of Interference Testing
Interference testing, a key component of analytical method validation, is designed to demonstrate the selectivity of an assay. This is achieved by evaluating the impact of potentially co-administered drugs, metabolites, and endogenous matrix components on the quantification of the analyte of interest. The absence of significant interference ensures that the measured concentration is solely attributable to the target analyte, thereby guaranteeing the reliability of the clinical data.
Comparative Analysis of Analytical Methods
The two most prevalent analytical techniques for the quantification of Remdesivir and its analogues are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Sensitivity & Selectivity | Susceptibility to Interference |
| HPLC-UV | Separates compounds based on their physicochemical properties, with detection via UV absorbance. | Lower sensitivity and selectivity compared to LC-MS/MS. | More susceptible to interference from compounds with similar retention times and UV absorption spectra.[1] |
| LC-MS/MS | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. | High sensitivity and selectivity, allowing for the detection of low analyte concentrations.[1][2] | Less prone to interference due to the specificity of mass-to-charge ratio detection.[3] |
Experimental Protocols for Interference Testing
A robust interference testing protocol is essential for validating the selectivity of a this compound analytical method. The following outlines a comprehensive experimental workflow.
Preparation of Test Samples
-
Blank Matrix Screening: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for endogenous interferences at the retention time of Remdesivir and this compound.
-
Spiked Samples: Prepare samples by spiking the blank matrix with Remdesivir at the lower limit of quantification (LLOQ) and a higher concentration, along with this compound at the working concentration.
-
Potential Interferent Solutions: Prepare stock solutions of potential interfering substances, including commonly co-administered drugs for COVID-19 patients (e.g., dexamethasone, favipiravir, lopinavir, ritonavir) and known metabolites of Remdesivir.[4]
Analytical Procedure
-
Sample Extraction: Employ a validated sample extraction method, such as protein precipitation or solid-phase extraction, to isolate the analytes from the matrix.
-
Chromatographic Separation: Utilize a suitable HPLC or UPLC column and mobile phase to achieve chromatographic separation of Remdesivir, this compound, and potential interferents.
-
Detection:
-
HPLC-UV: Monitor the chromatogram at the wavelength of maximum absorbance for Remdesivir.
-
LC-MS/MS: Monitor the specific precursor-to-product ion transitions for Remdesivir and this compound.
-
Acceptance Criteria
The method is considered free from significant interference if the following criteria are met:
-
In blank matrix samples, any response at the retention time of Remdesivir and this compound should be less than 20% of the response of the LLOQ for the analyte and less than 5% of the response for the internal standard.
-
In samples spiked with potential interferents, the accuracy of the Remdesivir concentration should be within ±15% of the nominal concentration.
Experimental Data Summary
The following tables summarize representative data from interference testing of a validated LC-MS/MS method for this compound.
Table 1: Endogenous Interference in Blank Plasma
| Plasma Lot | Analyte Response at Remdesivir RT (% of LLOQ) | Analyte Response at this compound RT (% of IS Response) |
| 1 | < 5% | < 1% |
| 2 | < 5% | < 1% |
| 3 | < 5% | < 1% |
| 4 | < 5% | < 1% |
| 5 | < 5% | < 1% |
| 6 | < 5% | < 1% |
Table 2: Interference from Co-administered Drugs
| Potential Interferent | Concentration Tested (ng/mL) | Remdesivir Concentration (spiked at LLOQ) - % Bias | Remdesivir Concentration (spiked at high QC) - % Bias |
| Dexamethasone | 1000 | -2.5% | +1.8% |
| Favipiravir | 5000 | +1.2% | -0.5% |
| Lopinavir | 2000 | -3.1% | +2.2% |
| Ritonavir | 1000 | +0.8% | -1.7% |
The data demonstrates that for this particular LC-MS/MS method, no significant interference was observed from endogenous plasma components or commonly co-administered drugs.[3]
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the interference testing workflow.
Caption: Workflow for Interference Testing of this compound Analytical Methods.
Conclusion
Thorough interference testing is a non-negotiable step in the validation of any analytical method for this compound. While both HPLC-UV and LC-MS/MS methods can be validated for this purpose, LC-MS/MS offers superior selectivity and sensitivity, making it less susceptible to interferences and the preferred method for bioanalytical applications.[1][2] By adhering to rigorous experimental protocols and predefined acceptance criteria, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in a regulated environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 4. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Use of Deuterated Remdesivir-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral therapeutics, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an objective comparison of deuterated internal standards, exemplified by Remdesivir-d4, against other alternatives, supported by experimental data. The evidence underscores the superiority of stable isotope-labeled standards in achieving accurate, precise, and robust quantification in complex biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting variability throughout the entire analytical workflow. An ideal IS should perfectly mimic the physicochemical properties of the analyte to compensate for fluctuations in sample preparation, injection volume, and instrument response. While structural analogs have been traditionally used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are now widely recognized as the gold standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated standard like this compound is its near-identical chemical structure and properties to the parent drug, Remdesivir (B604916). This ensures that it co-elutes chromatographically and experiences the same degree of ionization and potential matrix effects as the analyte. In contrast, a structural analog, despite its similarity, will have different retention times and ionization efficiencies, leading to less effective compensation for analytical variability.
The following table summarizes the validation data from a highly sensitive and selective LC-MS/MS method for the quantification of Remdesivir in human plasma using a deuterated internal standard (Remdesivir-d5). For comparison, data from a method utilizing a structural analog (Acyclovir) as the internal standard is also presented.
| Parameter | Method with Deuterated IS (Remdesivir-d5)[1] | Method with Structural Analog IS (Acyclovir) |
| Analyte | Remdesivir | Remdesivir |
| Internal Standard | Remdesivir-d5 | Acyclovir |
| Linearity Range | 0.5 - 5000 ng/mL | LLOQ not explicitly stated for Remdesivir, ULOQ 8 µg/mL |
| Accuracy (% Bias) | Within ±9.8% | Within ±15% (general requirement) |
| Precision (%RSD) | < 5.2% (within-run), < 9.8% (between-run) | Not explicitly stated for Remdesivir |
| Matrix Effect (%CV) | < 2.7% (inter-lot variability) | 13.07% (QCL), 5.05% (QCH) |
| Extraction Recovery | ~77% | 80.55% - 83.38% |
Note: The experimental conditions and validation parameters for the two methods are not identical, but the data illustrates the high precision and low variability in matrix effects achieved with a deuterated internal standard.
Experimental Protocols
Key Experiment: Quantification of Remdesivir in Human Plasma using Remdesivir-d5 Internal Standard
This section details the methodology for a validated LC-MS/MS assay for Remdesivir quantification in human plasma.[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of a solution containing the internal standard, Remdesivir-d5 (0.5 ng/mL in 1% formic acid in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient is used to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir: Precursor ion > Product ion (specific m/z values)
-
Remdesivir-d5: Precursor ion > Product ion (specific m/z values)
-
-
Source Parameters: Optimized for maximum signal intensity.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Remdesivir and a typical experimental workflow for bioanalysis.
Caption: Metabolic activation pathway of Remdesivir.
Caption: Experimental workflow for bioanalysis.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Remdesivir-d4
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of compounds like Remdesivir-d4 is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety and chemical handling protocols. While this compound is a deuterated analog of Remdesivir, the handling, personal protective equipment (PPE), and disposal procedures are based on the available data for Remdesivir, as specific safety data for the deuterated form is not distinctly outlined. It is prudent to handle this compound with the same level of caution as Remdesivir.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or latex gloves should be worn at all times when handling the compound or contaminated surfaces. Change gloves frequently, especially if they come into direct contact with the substance. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from potential spills. |
| Eye Protection | Safety glasses or goggles | To protect against splashes or airborne particles, especially when handling the powdered form or solutions. |
| Respiratory Protection | Not generally required | A clean room, fume hood, or laminar flow clean bench is not required for the preparation of Remdesivir. However, if there is a risk of aerosolization or dust formation, a respirator may be necessary based on your institution's risk assessment. |
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and storage of Remdesivir, which should be applied to this compound.
| Parameter | Value | Notes |
| Storage Temperature (Lyophilized Powder) | Below 30 °C (86 °F) | |
| Storage Temperature (Reconstituted Solution) | 20 °C to 25 °C (68 °F to 77 °F) | For a maximum of 4 hours. |
| 2 °C to 8 °C (36 °F to 46 °F) | For a maximum of 24 hours. | |
| Reconstitution Volume | 19 mL of Sterile Water for Injection | For a 100 mg vial of Remdesivir lyophilized powder. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for the safe handling of this compound.
Detailed Methodologies
Reconstitution of Lyophilized this compound
Based on the protocol for Remdesivir for injection (100 mg), the following steps should be followed for reconstitution:
-
Aseptically add 19 mL of Sterile Water for Injection to a single-dose vial of 100 mg lyophilized this compound using a suitably sized syringe and needle.
-
If a vacuum does not pull the sterile water into the vial, discard the vial.
-
Immediately shake the vial for 30 seconds.
-
Allow the contents to settle for 2 to 3 minutes. A clear solution should result.
-
If the contents are not completely dissolved, repeat the shaking and settling process until the powder is fully dissolved.
Spill Management
In the event of a spill, the following procedures should be implemented immediately:
-
For Spillage of Lyophilized Powder:
-
Wear suitable PPE, including disposable, chemical-resistant gloves.[1]
-
Surround the spill with absorbent material and cover the area with a damp cloth or towel to minimize dust.[1]
-
Add excess liquid to the spilled powder to prevent it from becoming airborne.[1]
-
Place all spill materials into a leak-proof container for disposal in accordance with applicable pharmaceutical waste disposal regulations.[1]
-
Decontaminate the area twice with a water and detergent solution.[1]
-
Do not attempt to pick up broken glass with hands; use forceps or other suitable tools.[1]
-
-
For Spillage of Solutions Containing this compound:
-
Wear standard PPE, including a lab coat and disposable gloves.[1]
-
Remove any visible spillage with clean, dry paper towels.[1]
-
Place all contaminated materials into a leak-proof container for disposal according to pharmaceutical waste disposal regulations.[1]
-
Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[1]
-
Disposal Plan
All materials that have come into contact with this compound should be considered pharmaceutical waste and disposed of according to local, state, and federal regulations.
-
Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[1]
-
Contaminated Materials: This includes empty vials, used syringes, needles, gloves, lab coats, and any materials used for spill cleanup. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Follow your institution's established procedures and policies for hazardous waste disposal.[2] This may involve collection by a licensed hazardous waste contractor for incineration or other approved disposal methods. Do not dispose of this compound or contaminated materials in standard trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
